Stearic Acid
Description
Propriétés
IUPAC Name |
octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2, Array, CH3(CH2)16COOH | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | stearic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Stearic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18639-67-3 | |
| Record name | Octadecanoic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8021642 | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |
CAS No. |
57-11-4, 30399-84-9 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearic acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | stearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | octadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stearic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to Stearic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of stearic acid, a saturated long-chain fatty acid with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5]
Chemical Structure
This compound, systematically named octadecanoic acid, is a saturated fatty acid with an 18-carbon backbone.[1][6][7] Its structure consists of a seventeen-carbon alkyl chain attached to a carboxylic acid functional group.[1][8] The absence of double bonds in its hydrocarbon chain classifies it as a saturated fatty acid.[1]
The amphipathic nature of this compound, possessing both a nonpolar, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxyl head, is fundamental to its utility as a surfactant and emulsifier.[3][6]
Caption: 2D chemical structure of this compound (Octadecanoic acid).
Physicochemical Properties
This compound is a waxy, white or yellowish solid at room temperature with a mild, oily odor.[3][6][11][12] Its physical state is a direct consequence of the strong intermolecular van der Waals forces between the long, straight hydrocarbon chains, leading to a relatively high melting point compared to unsaturated fatty acids.[1][8]
| Property | Value | Reference |
| Molar Mass | 284.48 g/mol | [7] |
| Melting Point | 69.3 °C (156.7 °F) | [4][6] |
| Boiling Point | 361 °C (682 °F) | [4][6] |
| Density | 0.9408 g/cm³ (at 20 °C) | [6][13] |
| 0.847 g/cm³ (at 70 °C) | [6][13][14] | |
| Solubility in Water | Practically insoluble | [1][4][10] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, carbon tetrachloride, and carbon disulfide.[1][3][4][10][13] | |
| pKa | 4.50 | [6] |
| Crystal Structure | Monoclinic | [7][15] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) equipped with a stirrer to ensure uniform temperature distribution.
-
Heating: The bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure crystalline solids like this compound, this range is typically narrow.
Determination of Solubility
Principle: This protocol determines the solubility of a solute in a specific solvent at a given temperature by establishing equilibrium and measuring the concentration of the dissolved solute.
Methodology:
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, water) in a sealed container.
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful filtration through a membrane filter that does not absorb the solute.
-
Quantification: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated. The mass of the remaining this compound residue is determined gravimetrically.
-
Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Biosynthesis and Metabolism
This compound is one of the most common saturated fatty acids found in nature, abundant in both animal and vegetable fats.[5][6] It is produced biosynthetically from carbohydrates via the fatty acid synthesis pathway.[4] In humans, dietary this compound can be desaturated to oleic acid, a monounsaturated fatty acid, by the enzyme stearoyl-CoA desaturase-1 (SCD1).[6] This metabolic conversion is significant as it has been associated with a more favorable lipid profile, including lowered LDL cholesterol, compared to other saturated fatty acids.[6]
Caption: Metabolic conversion of this compound to oleic acid.
Production Workflow
Commercially, this compound is produced from the hydrolysis of fats and oils.[5][14] The most common method is the saponification of triglycerides using hot water and a catalyst, followed by distillation.[4][14]
Caption: General workflow for the commercial production of this compound.
References
- 1. pishrochem.com [pishrochem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. britannica.com [britannica.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. alignchemical.com [alignchemical.com]
- 8. samiraschem.com [samiraschem.com]
- 9. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 10. This compound | 57-11-4 [chemicalbook.com]
- 11. This compound | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemical and Physical Properties this compound [scienceofcooking.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound [bionity.com]
- 15. journals.iucr.org [journals.iucr.org]
stearic acid CAS number and IUPAC name
An In-Depth Technical Guide to Stearic Acid for Researchers and Drug Development Professionals
Introduction
This compound, a saturated long-chain fatty acid, is a ubiquitous compound found in both animal and vegetable fats.[1][2][3] Its versatile physicochemical properties make it an indispensable component in a myriad of applications, ranging from cosmetics and food products to industrial manufacturing.[1][3] For researchers, scientists, and professionals in drug development, this compound serves as a critical excipient and a functional ingredient in advanced drug delivery systems.[4][5][6] This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, production methods, experimental protocols, and its role in biological signaling pathways.
Chemical Identification
Physicochemical Properties
This compound's utility in various scientific and industrial applications is dictated by its distinct physical and chemical characteristics. It is a waxy, white or yellowish solid at room temperature.[3] The long, nonpolar hydrocarbon tail renders it largely insoluble in water, but it is soluble in organic solvents such as ethanol, acetone, and dichloromethane.[2][3]
| Property | Value | References |
| Molecular Formula | C18H36O2 | [2][8][10][11][13] |
| Molar Mass | 284.48 g/mol | [10][11] |
| Melting Point | 69.3 °C (156.7 °F) | [3][8] |
| Boiling Point | 361 °C (682 °F) | [8][10] |
| Density | 0.9408 g/cm³ (20 °C) | [10] |
| Solubility in water | 0.00018 g/100 mL | [10] |
Production and Purification
Commercial production of this compound primarily involves the processing of natural fats and oils.[14][15] The common methodologies include:
-
Hydrolysis of Triglycerides : This is a foundational step where fats and oils are treated with hot water (approximately 100°C) to break down the triglycerides into glycerol and a mixture of fatty acids.[14][15][16] This process is also known as saponification.[1][16]
-
Fractional Distillation : The resulting mixture of fatty acids is then separated based on their different boiling points through fractional distillation.[14][15] This allows for the isolation of this compound from other fatty acids like palmitic acid.
-
Hydrogenation : Unsaturated fatty acids, such as oleic acid, can be converted to this compound through hydrogenation.[1][14][15] This process involves reacting the unsaturated fatty acids with hydrogen gas in the presence of a catalyst, typically nickel or palladium.[15]
-
Purification : To achieve the high purity required for pharmaceutical and cosmetic applications, the separated this compound undergoes further purification steps like crystallization and filtration to remove any remaining impurities.[14]
Applications in Drug Development and Research
This compound is a versatile excipient in the pharmaceutical industry, valued for its lubricating, emulsifying, and stabilizing properties.[4][5][6]
-
Tablet and Capsule Lubricant : Its hydrophobic nature makes it an excellent lubricant in tablet manufacturing, preventing the formulation from sticking to the machinery and ensuring smooth tablet ejection.[4][5][17]
-
Emulsifying and Solubilizing Agent : In topical preparations like creams and ointments, this compound functions as an emulsifier, ensuring a uniform distribution of the active pharmaceutical ingredients (APIs).[4][5] It also aids in the solubilization of hydrophobic drugs in aqueous formulations.[5]
-
Stabilizer and Binder : this compound enhances the stability of medications by protecting active ingredients from degradation.[6] It also acts as a binder, improving the cohesion and mechanical strength of tablets.[5][6]
-
Drug Delivery Systems : Its hydrophobic properties are leveraged in the creation of lipid-based drug delivery systems. This compound is a key component in the formation of micelles, liposomes, and solid lipid nanoparticles (SLNs), which can enhance the solubility and bioavailability of poorly water-soluble drugs and enable controlled drug release.[4]
Experimental Protocols
Determination of the Melting and Freezing Point of this compound
This experiment is fundamental in characterizing the purity of a this compound sample.
Objective : To determine the melting and freezing point of this compound by observing its temperature change during heating and cooling.[18][19]
Materials :
-
This compound sample
-
Boiling tube
-
Beaker (400 mL)
-
Thermometer
-
Hot plate
-
Stopwatch
-
Clamp stand
Methodology :
Part 1: Heating Curve (Melting)
-
Place a sample of this compound into a boiling tube.
-
Set up a water bath by filling a beaker with water and placing it on a hot plate.
-
Secure the boiling tube containing the this compound in the water bath using a clamp stand, ensuring the this compound is below the water level.
-
Place a thermometer into the this compound.
-
Gently heat the water bath.[18]
-
Record the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds) as it heats up.[18][19]
-
Note the temperature at which the this compound begins to melt and the temperature at which it has completely melted.
-
Continue recording the temperature for a few minutes after all the this compound has melted.
Part 2: Cooling Curve (Freezing)
-
Turn off the hot plate and carefully remove the boiling tube from the hot water bath.
-
Allow the liquid this compound to cool down at room temperature.
-
Continue to record the temperature at regular intervals until the this compound has completely solidified and the temperature has dropped further.[18]
-
Note the temperature at which the this compound begins to solidify.
Data Analysis :
-
Plot a graph of temperature (Y-axis) versus time (X-axis) for both the heating and cooling data.
-
The heating curve will show a plateau where the temperature remains constant during melting. This temperature is the melting point.[20]
-
The cooling curve will also exhibit a plateau as the substance solidifies. This temperature represents the freezing point.[20] For a pure substance, the melting and freezing points should be the same.
Signaling Pathways and Logical Relationships
This compound is not merely an inert excipient; it is also a biologically active molecule involved in various cellular signaling pathways.
Mitochondrial Regulation
Dietary this compound has been shown to regulate mitochondrial fusion and function. Ingestion of this compound leads to the stearoylation of Transferrin Receptor 1 (TfR1), which in turn reduces JNK activation, promoting mitochondrial fusion and increasing fatty acid β-oxidation.[21]
Caption: this compound-induced mitochondrial fusion pathway.
Insulin Signaling Pathway
This compound can act as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). By inhibiting PTP1B, this compound can enhance the phosphorylation of the insulin receptor, which may lead to increased glucose uptake into cells.[22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 4. pishrochem.com [pishrochem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. alapolystabs.com [alapolystabs.com]
- 7. medkoo.com [medkoo.com]
- 8. pishrochem.com [pishrochem.com]
- 9. This compound | 57-11-4 [chemicalbook.com]
- 10. alignchemical.com [alignchemical.com]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. This compound | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- 14. stearic-acid.net [stearic-acid.net]
- 15. stearic-acid.net [stearic-acid.net]
- 16. US9957465B2 - Preparation of this compound - Google Patents [patents.google.com]
- 17. pishrochem.com [pishrochem.com]
- 18. Melting and freezing this compound | Class experiment | RSC Education [edu.rsc.org]
- 19. edu.rsc.org [edu.rsc.org]
- 20. savemyexams.com [savemyexams.com]
- 21. Dietary this compound regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of stearic acid in different organic solvents
An In-depth Technical Guide to the Solubility of Stearic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Understanding the solubility characteristics of this compound, a saturated fatty acid widely used as an excipient in pharmaceutical formulations, is critical for drug development, formulation design, and manufacturing processes. This document presents quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of a typical experimental workflow.
Core Principles of this compound Solubility
This compound (C18H36O2) is a long-chain saturated fatty acid with a carboxylic acid head group and a long nonpolar hydrocarbon tail. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents like water and greater solubility in less polar organic solvents.[1] Several factors influence its solubility, most notably the nature of the solvent and the temperature. Generally, the solubility of this compound in organic solvents increases with temperature.[2]
Quantitative Solubility Data
The following tables summarize the experimentally determined solubility of this compound in various organic solvents at different temperatures. The data has been compiled from multiple scientific sources to provide a comparative overview.
Table 1: Solubility of this compound in Alcohols and Ketones
| Solvent | Temperature (K) | Mole Fraction (x10^3) | Molar Solubility (mol/L) |
| Methanol | 301 | 1.80 | 0.052 |
| 303 | 1.94 | - | |
| 308 | 2.30 | - | |
| 311 | 2.56 | - | |
| 313 | 2.75 | - | |
| Ethanol | 301 | 6.03 | 0.164 |
| 303 | 6.64 | - | |
| 308 | 8.16 | - | |
| 313 | 9.94 | - | |
| 1-Propanol | - | - | 0.877 |
| 2-Propanol | - | - | 0.318 |
| 1-Butanol | - | - | 0.607 |
| Acetone | 301 | 6.94 | 0.168 |
| 303 | 7.74 | - | |
| 308 | 9.77 | - | |
| 311 | 11.27 | - | |
| 313 | 12.41 | - | |
| Butanone | - | - | 0.122 |
Data for mole fraction at varying temperatures from Heryanto et al.[3][4] Molar solubility data from Open Notebook Science project.[5]
Table 2: Solubility of this compound in Esters, Chlorinated Solvents, and Hydrocarbons
| Solvent | Temperature (K) | Mole Fraction (x10^3) | Molar Solubility (mol/L) |
| Ethyl Acetate | 301 | 11.83 | 0.295 |
| 303 | 13.06 | - | |
| 308 | 16.35 | - | |
| 311 | 18.73 | - | |
| 313 | 20.57 | - | |
| Dichloromethane | - | - | - |
| Trichloroethylene | - | - | 0.445 |
| Toluene | - | - | 0.060 |
| o-Xylene | - | - | 0.051 |
| Chlorobenzene | - | - | 0.084 |
| Hexane | - | - | 0.046 |
| Heptane | - | - | 0.037 |
| Decane | - | - | 0.018 |
Data for mole fraction at varying temperatures from Heryanto et al.[3][4] Molar solubility data from Open Notebook Science project.[5]
Experimental Protocols for Solubility Determination
The determination of this compound solubility is primarily achieved through several well-established experimental methods. The choice of method often depends on the required precision, the amount of sample available, and the properties of the solvent.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility.[3]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume (e.g., 25 mL) of the organic solvent in a sealed test tube or flask.[3]
-
Equilibration: The mixture is placed in a constant temperature water bath and agitated using a magnetic stirrer for a set period (e.g., 1.5 hours) to ensure the solution reaches saturation.[3] The system is then left undisturbed (e.g., overnight) to allow undissolved solid to settle.[3]
-
Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn using a syringe and transferred to a pre-weighed sample bottle.[3]
-
Solvent Evaporation: The solvent in the sample bottle is evaporated, typically in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Mass Determination: The sample bottle containing the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the bottle. The mass of the solvent is calculated from the difference between the weight of the saturated solution and the weight of the dried residue.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.
Synthetic (Phase Disappearance) Method
The synthetic method, also known as the phase disappearance method, involves observing the temperature at which a solid solute completely dissolves in a solvent.[4]
Methodology:
-
Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed glass tubes.
-
Heating and Observation: The tubes are slowly heated in a controlled temperature bath with constant stirring. The temperature at which the last solid particle of this compound disappears is recorded as the solubility temperature for that specific composition.
-
Data Analysis: By repeating this process for various compositions, a solubility curve of temperature versus composition can be constructed.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be used to determine the solubility of crystalline compounds like this compound.[1][5][6] This method is particularly useful as it requires only a small amount of sample.[5][6]
Methodology:
-
Sample Preparation: A known mixture of this compound and the solvent is prepared and hermetically sealed in a DSC pan.
-
Thermal Analysis: The sample is subjected to a controlled heating program in the DSC instrument. The instrument measures the heat flow into the sample relative to a reference.
-
Peak Analysis: The temperature at which the solid this compound melts in the presence of the solvent is observed as an endothermic peak on the DSC thermogram. The peak temperature corresponds to the solubility temperature for that composition.
-
Solubility Curve Construction: By analyzing mixtures with different compositions, a phase diagram can be constructed, from which the solubility at various temperatures can be determined.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the gravimetric determination of this compound solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that is essential for its application in pharmaceutical and other industries. This guide provides quantitative data and detailed experimental protocols to assist researchers and professionals in understanding and determining the solubility of this compound. The choice of solvent and the operating temperature are critical parameters that must be carefully considered during the development of formulations containing this compound.
References
- 1. Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scienceasia.org [scienceasia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
melting point and congealing temperature of stearic acid
An In-depth Technical Guide to the Melting and Congealing Temperatures of Stearic Acid
Introduction
This compound, systematically known as octadecanoic acid (C₁₈H₃₆O₂), is a saturated fatty acid with an 18-carbon chain.[1] It is one of the most common fatty acids found in nature, present in both animal and vegetable fats.[1] At room temperature, it exists as a white, waxy, or somewhat glossy solid.[2][3] Its physical properties, particularly its melting and congealing points, are critical for its wide range of applications in pharmaceuticals, cosmetics, food manufacturing, and industrial processes.[1]
This guide provides a comprehensive technical overview of the melting and congealing characteristics of this compound, intended for researchers, scientists, and professionals in drug development. It covers the quantitative values, detailed experimental protocols for their determination, and the fundamental principles of its phase transition behavior.
Melting Point and Congealing Temperature
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. Conversely, the congealing temperature (or freezing point) is the temperature at which a liquid transitions to a solid. For a pure substance, the melting and congealing temperatures are identical. However, the presence of impurities, such as other fatty acids (e.g., palmitic acid), can cause the substance to melt or congeal over a range of temperatures.[4][5]
Commercial this compound is often a mixture of stearic and palmitic acids, which affects its physical properties.[1] The grade of this compound (e.g., reagent, laboratory, or specific purity percentages) significantly influences its observed melting point.[2]
Quantitative Data
The table below summarizes the melting and congealing points of this compound from various sources, reflecting differences in purity and grade.
| Parameter | Grade/Purity | Temperature Range (°C) | Temperature Range (°F) | Reference(s) |
| Melting Point | High Purity/General | 69.4 - 69.6 °C | 156.9 - 157.3 °F | [1] |
| Melting Point | Analytical Standard | 69 - 71 °C | 156.2 - 159.8 °F | |
| Melting Point | Reagent Grade | 67 - 69 °C | 152.6 - 156.2 °F | [2] |
| Melting Point | Technical/Commercial | 53 - 63 °C | 127.4 - 145.4 °F | [6] |
| Melting Point | Laboratory Grade | 55 - 56 °C | 131 - 132.8 °F | [2] |
| Congealing Temperature | Pharmacopeial Standard | Not lower than 54 °C | Not lower than 129.2 °F | [7] |
| Titre (Solidification) | Technical Data | 54 - 57 °C | 129.2 - 134.6 °F | [8] |
Experimental Protocols
The determination of melting and congealing points can be performed using several established methods, ranging from simple laboratory setups to standardized instrumental techniques.
Capillary Tube Method (Heating Curve)
This is a common and straightforward method for determining the melting point.
Principle: A small, uniform sample of the substance is heated slowly in a controlled-temperature bath. The temperatures at which melting begins and is complete are observed. For a pure substance, this occurs over a very narrow range. Plotting temperature against time reveals a plateau, where the added heat energy is absorbed as the latent heat of fusion without a change in temperature.
Apparatus:
-
250 cm³ Beaker (for water bath)
-
Boiling tube or test tube
-
Thermometer (0–100°C) with 0.1°C resolution
-
Stop clock or timer
-
Clamp, stand, and boss
-
Controlled heat source (e.g., hot plate, Bunsen burner)
-
This compound sample
Procedure:
-
Place approximately 5 grams of this compound into a boiling tube.
-
Insert a thermometer into the solid this compound, ensuring the bulb is fully immersed.
-
Clamp the boiling tube in a beaker of water (water bath), ensuring the water level is above the level of the this compound.[9]
-
Begin heating the water bath gently and start the timer.
-
Record the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds).[10]
-
Continue recording the temperature until the this compound has completely melted and the temperature has risen by a further 5-10°C.[4]
-
Plot a graph of temperature (Y-axis) versus time (X-axis). The flat portion (plateau) of the curve indicates the melting point of the substance.[4]
Cooling Curve Method (Congealing Point)
This method is used to determine the congealing or freezing point.
Principle: A molten sample is allowed to cool at a steady rate. The temperature is monitored over time. As the substance crystallizes and solidifies, it releases the latent heat of fusion, causing the temperature to remain constant for a period. This temperature plateau corresponds to the congealing point.
Procedure:
-
Using the apparatus from the melting point determination, heat the this compound sample until it is completely molten, approximately 10-15°C above its expected melting point.[11]
-
Turn off the heat source and remove the boiling tube from the water bath, placing it in a test tube rack to cool in the ambient air.[4]
-
Start the timer and begin recording the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds) as it cools.[10]
-
Continue recording until the this compound is completely solid and the temperature has dropped a further 5-10°C.
-
Plot a graph of temperature (Y-axis) versus time (X-axis). The plateau observed during cooling indicates the congealing temperature.
Standardized Methods
For regulatory and quality control purposes, standardized methods are employed.
-
AOCS Official Method Cc 14-59, Congeal Point: This method measures the solidification temperature of fats. While specified for a temperature range of 25-45°C, its principles are applicable. The congeal point is defined by the specific conditions of the test, which involves controlled cooling and observation of solidification.[12][13]
-
Pharmacopeial Method for Congealing Temperature: This procedure involves melting the substance to a temperature no more than 20°C above its congealing point and pouring it into a specialized apparatus. The sample is cooled in a constant-temperature bath set 4-5°C below the expected congealing point. The sample is stirred continuously as it cools. The congealing point is taken as the average of at least four consecutive temperature readings that lie within a 0.2°C range after cooling has halted or slightly reversed.[7]
-
Differential Scanning Calorimetry (DSC): This instrumental technique provides highly accurate data on thermal transitions. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. The resulting thermogram shows a distinct endothermic peak during melting, from which the onset temperature and the peak temperature (often reported as the melting point) can be determined with high precision.[14][15]
Visualization of Phase Transitions
The following diagrams illustrate the theoretical and experimental aspects of this compound's phase transitions.
Caption: Phase transition pathway for this compound.
Caption: Experimental workflow for thermal analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. Melting and freezing this compound | Class experiment | RSC Education [edu.rsc.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. ellementalpro.com [ellementalpro.com]
- 7. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]
- 8. psgraw.com [psgraw.com]
- 9. glenalmondchemistry.wordpress.com [glenalmondchemistry.wordpress.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. web1.tvusd.k12.ca.us [web1.tvusd.k12.ca.us]
- 12. library.aocs.org [library.aocs.org]
- 13. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
The Multifaceted Physiological Role of Stearic Acid in Cellular Functions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and a key player in a diverse array of cellular processes.[1] Far from being a mere structural component or a passive energy source, this compound actively participates in intricate signaling cascades, modulates membrane biophysics, and influences metabolic pathways, thereby impacting cell fate and function. Its roles are complex and often context-dependent, ranging from the induction of apoptosis in cancer cells to the regulation of mitochondrial dynamics.[2][3] This technical guide provides a comprehensive overview of the core physiological roles of this compound in cellular functions, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.
I. Core Cellular Functions of this compound
This compound's influence extends across several critical cellular domains:
A. Modulation of Membrane Fluidity and Structure
As a saturated fatty acid, this compound contributes to the structural integrity of cellular membranes. Its incorporation into phospholipids tends to decrease membrane fluidity, making the membrane more rigid.[4] This alteration in the physical properties of the membrane can, in turn, affect the function of membrane-bound proteins and signaling complexes.
Quantitative Data Summary: Effect of this compound on Membrane Fluidity
| Parameter | Experimental System | This compound Concentration | Observed Effect on Fluidity | Citation(s) |
| Fluorescence Anisotropy (r) of DPH | Model phospholipid vesicles | Increasing concentrations | Increased anisotropy, indicating decreased fluidity.[4] | [4] |
B. Induction of Apoptosis
A significant body of research highlights this compound's ability to induce apoptosis, particularly in cancer cells.[2][5] This pro-apoptotic effect is a key area of investigation for potential therapeutic applications. The induction of apoptosis by this compound is a dose- and time-dependent process involving the activation of key executioner caspases.
Quantitative Data Summary: this compound-Induced Apoptosis and Cytotoxicity
| Cell Line | Parameter | This compound Concentration (µM) | Time (hours) | Quantitative Effect | Citation(s) |
| MDA-MB-231 (Breast Cancer) | IC50 | 9.8 | - | - | [6] |
| MDA-MB-361 (Breast Cancer) | IC50 | 14.5 | - | - | [6] |
| MCF-7 (Breast Cancer) | IC50 | 15.8 | - | - | [6] |
| Hs578t (Breast Cancer) | Cell Viability | 50 | 12 | 16.4% decrease | [2] |
| MDA-MB-435 (Breast Cancer) | Cell Viability | 50 | 12 | 30.5% decrease | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 50 | 12 | 21.5% decrease | [2] |
| Hs578t (Breast Cancer) | Caspase-3 Activity | 50 | 12 | Significant increase | [5] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Cell Viability | High concentrations | Time-dependent | Inhibition | [7] |
C. Regulation of Mitochondrial Dynamics
Recent studies have unveiled a fascinating role for this compound in regulating mitochondrial morphology and function. Ingestion of this compound has been shown to rapidly and robustly cause mitochondrial fusion in humans, a process associated with improved mitochondrial health and efficiency.[3][8] This effect is mediated by a dedicated signaling pathway.[9]
Quantitative Data Summary: this compound and Mitochondrial Fusion
| Experimental System | This compound Administration | Time (hours) | Quantitative Effect on Mitochondrial Fusion | Citation(s) |
| Human blood cells | Oral ingestion of 24g | 3 | Four-fold increase | [8][10] |
D. Induction of Endoplasmic Reticulum (ER) Stress
This compound can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and lipid synthesis.[11] This ER stress can, in turn, trigger downstream signaling pathways leading to either adaptation or apoptosis. Key markers of ER stress, such as the phosphorylation of PERK and IRE1α, are upregulated in response to this compound treatment.
Quantitative Data Summary: this compound-Induced ER Stress Markers
| Cell Line | Marker | This compound Concentration (mM) | Time (hours) | Observed Effect | Citation(s) |
| NES2Y (Pancreatic β-Cells) | p-IRE1α, p-eIF2α, CHOP, BiP | 1 | 24 | Significant increase | [11] |
| IPEC-J2 (Porcine Intestinal Epithelial) | ER stress markers | High concentrations | - | Induction | [7] |
E. Influence on Gene Expression and Lipid Metabolism
This compound can modulate the expression of various genes involved in cellular processes such as inflammation, cell differentiation, and lipid metabolism. It also serves as a substrate for the synthesis of other fatty acids, most notably oleic acid, through the action of stearoyl-CoA desaturase (SCD). The balance between this compound and oleic acid is crucial for cellular homeostasis.
Quantitative Data Summary: Effects of this compound on Gene and Lipid Profiles
| Cell Type/Organism | Analysis Type | Key Findings | Fold Change/Significance | Citation(s) |
| HepG2 cells | GC-MS | Increased intracellular this compound content after exposure. | - | [12] |
| Chlamydomonas reinhardtii | Gene silencing of SAD | Doubling of this compound content in triacylglycerol. | 2-fold increase | [13] |
| Foxtail Millet | Lipidomics | This compound is a main saturated fatty acid. | - | [14] |
II. Signaling Pathways Modulated by this compound
This compound exerts its diverse cellular effects through the modulation of several key signaling pathways.
A. Apoptosis Signaling Pathway
This compound-induced apoptosis is often mediated through the activation of both intrinsic and extrinsic apoptotic pathways, culminating in the activation of caspase-3.[15] One proposed mechanism involves the activation of Protein Kinase C (PKC).[2]
This compound-Induced Apoptosis via PKC Activation
B. ER Stress Signaling Pathway
High levels of this compound can lead to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This involves the activation of three key sensor proteins: IRE1α, PERK, and ATF6.
This compound-Induced ER Stress and Apoptosis
C. MAP Kinase (MAPK) Signaling Pathway
This compound has been shown to modulate the activity of MAP kinase signaling pathways, including the p38 MAPK pathway, which is involved in cellular responses to stress.[16]
This compound Activation of the p38 MAPK Pathway
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. Caspase-3 Activity Assay
This protocol is adapted from studies investigating this compound-induced apoptosis.[5]
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture reagents
-
This compound-BSA complex
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well microplate reader (colorimetric or fluorometric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound-BSA complex for different time points. Include a vehicle control (BSA alone).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Caspase-3 Assay: In a new 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the readings to the protein concentration and express the results as fold change relative to the vehicle control.
B. Western Blot Analysis for Phosphorylated Proteins (e.g., p-p38 MAPK)
This protocol is a generalized procedure based on methodologies for analyzing MAPK pathway activation.[17][18]
Objective: To detect and quantify the phosphorylation of specific proteins in a signaling pathway.
Materials:
-
Cell culture reagents and this compound-BSA complex
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-p38 MAPK).
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
C. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol provides a general framework for detecting DNA fragmentation, a hallmark of apoptosis.
Objective: To visualize and quantify apoptotic cells by labeling the 3'-hydroxyl ends of fragmented DNA.
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
-
DAPI or other nuclear counterstain
Procedure:
-
Sample Preparation: Treat cells with this compound. Fix the cells with paraformaldehyde and then permeabilize them.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the fragmented DNA.
-
Staining and Imaging: Wash the samples and counterstain the nuclei with DAPI. Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
IV. Experimental and Logical Workflows
A. General Workflow for Investigating the Cellular Effects of this compound
Workflow for studying this compound's cellular effects.
V. Conclusion
This compound is a bioactive lipid that plays a pivotal role in regulating a multitude of cellular functions. Its ability to modulate membrane properties, induce apoptosis, influence mitochondrial dynamics, and trigger ER stress highlights its importance in cellular homeostasis and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complex roles of this compound and explore its therapeutic potential. Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its diverse effects and translating these findings into novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary this compound regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Effects of this compound on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Regulation of mitochondrial morphology and function by Stearoylation of TfR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Integrated Lipidomic and Transcriptomic Analysis Reveals Lipid Metabolism in Foxtail Millet (Setaria italica) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "The Effect of this compound on Breast Cancer Development and Progressio" by Lynda Michelle Evans [digitalcommons.library.uab.edu]
- 16. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Common Derivatives of Stearic Acid and Their Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core derivatives of stearic acid, a ubiquitous saturated fatty acid. This compound and its derivatives are pivotal in a multitude of applications, ranging from pharmaceutical excipients and drug delivery systems to cosmetic formulations and industrial processing. This document delves into the physicochemical properties, synthesis, and diverse applications of these compounds, with a focus on providing actionable data and methodologies for the scientific community.
Introduction to this compound Derivatives
This compound (C18H36O2), or octadecanoic acid, is a long-chain saturated fatty acid sourced from animal and vegetable fats and oils.[1][2] Its versatility stems from its bifunctional nature: a polar carboxylic acid head and a long, nonpolar hydrocarbon tail. This structure allows for the formation of a wide array of derivatives with tailored properties for specific applications. The primary classes of derivatives discussed in this guide include metal stearates, stearyl alcohol, this compound amides, stearoyl chloride, and ethoxylated stearic acids. These compounds are instrumental in various fields due to their roles as lubricants, emulsifiers, stabilizers, and drug delivery vehicles.[1][2][3]
Core Derivatives of this compound: Properties and Applications
This section details the key derivatives of this compound, their physicochemical properties, and their primary applications in research, drug development, and other industries.
Metal Stearates
Metal stearates are salts formed by replacing the acidic proton of this compound's carboxyl group with a metal cation, such as zinc, calcium, or magnesium.[4] These compounds are generally white, hydrophobic powders with a waxy texture.[5] Their properties, such as melting point and lubricity, are influenced by the nature of the metal cation.[6]
Applications:
-
Pharmaceuticals: Widely used as lubricants and mold-release agents in tablet and capsule manufacturing to prevent sticking to machinery.[5][6] Magnesium stearate is a common excipient for this purpose.[4]
-
Plastics and Rubber: They function as lubricants, release agents, and heat stabilizers, particularly in PVC formulations.[4][5][7] Calcium and zinc stearates are frequently employed in these applications.[8]
-
Cosmetics: Used as anti-caking agents in powders and to provide gelling properties in creams and ointments.[6]
-
Construction: Added to cement for their water-repellent properties.[4]
Table 1: Physicochemical Properties of Common Metal Stearates
| Property | Calcium Stearate | Zinc Stearate | Magnesium Stearate |
| Appearance | White powder or flakes | White, fine, hydrophobic powder | Fine, white powder |
| Melting Point (°C) | ~150-155 | ~120-130 | - |
| Softening Point (°C) | 155 | 120 | - |
| Density (g/cm³) | ~1.0 | 1.09 | - |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; slightly soluble in alcohol | Almost insoluble in normal solvents |
| Primary Functions | Heat stabilizer, internal lubricant, release agent | External lubricant, mold release agent, acid scavenger | Lubricant, anti-blocking agent, tablet excipient |
(Data sourced from multiple references, including[5][6][9])
Stearyl Alcohol
Stearyl alcohol (1-octadecanol) is a long-chain fatty alcohol produced by the catalytic hydrogenation of this compound.[10] It presents as a white, waxy solid.[11]
Applications:
-
Cosmetics and Personal Care: Acts as an emollient, emulsifier, thickener, and stabilizer in creams, lotions, and hair conditioners.[11][12] It imparts a smooth, soft feel to the skin by forming a protective layer that helps prevent moisture loss.[10]
-
Pharmaceuticals: Used as a stiffening agent in ointments and creams to increase viscosity and stability. It also has applications in controlled-release tablet formulations.
Table 2: Physicochemical Properties of Stearyl Alcohol
| Property | Value |
| Chemical Formula | C₁₈H₃₈O |
| Molar Mass | 270.49 g/mol |
| Appearance | White, waxy solid, flakes, or granules |
| Melting Point (°C) | 59.4 to 59.8 |
| Boiling Point (°C) | 210 (at 15 mmHg) |
| Density (g/cm³) | 0.812 |
| Solubility in Water | 1.1 x 10⁻³ mg/L |
| Solubility | Soluble in ethanol, ether, chloroform, acetone, and oils |
(Data sourced from multiple references, including[10][11][13])
This compound Amide
This compound amide (stearamide) is synthesized from this compound and is characterized by its lubricity and mold-release properties.[14]
Applications:
-
Plastics and Films: Functions as a slip agent, anti-blocking agent, and mold release agent, particularly for polyolefin films.[15]
-
Inks and Coatings: Improves slip resistance, abrasion resistance, and acts as a dispersant for pigments.[14]
Table 3: Physicochemical Properties of this compound Amide
| Property | Value |
| Chemical Formula | C₁₈H₃₇NO |
| Molar Mass | 283.5 g/mol |
| Appearance | White emulsion or solid |
| Solubility | Insoluble in water; slightly soluble in organic solvents |
Stearoyl Chloride
Stearoyl chloride is a highly reactive derivative of this compound, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. It is a key intermediate in the synthesis of other this compound derivatives.[17]
Applications:
-
Chemical Synthesis: Used to introduce the stearoyl group into other molecules for the production of esters and amides.[17]
-
Pharmaceutical Research: Employed in the synthesis of tumor-associated macrophages and antitumor agents.[17]
Table 4: Physicochemical Properties of Stearoyl Chloride
| Property | Value |
| Chemical Formula | C₁₈H₃₅ClO |
| Molar Mass | 302.92 g/mol |
| Appearance | Colorless to pale yellow liquid or waxy solid |
| Melting Point (°C) | 21-22 |
| Boiling Point (°C) | 174-178 (at 2 mmHg) |
| Density (g/cm³) | 0.897 (at 25°C) |
| Solubility | Soluble in non-polar organic solvents; reacts with water |
(Data sourced from[4][7][17][18])
Ethoxylated Stearic Acids (PEG Stearates)
These are non-ionic surfactants produced by the reaction of this compound with ethylene oxide. The number of ethylene oxide units determines the hydrophilic-lipophilic balance (HLB) and thus their function as emulsifiers.[9]
Applications:
-
Cosmetics and Pharmaceuticals: Used as emulsifiers in oil-in-water creams and lotions.[9]
-
Industrial Formulations: Act as emulsifiers, dispersants, and stabilizers in various industrial processes.[19]
Table 5: Properties of Selected PEG Stearates
| Product | Appearance (at 25°C) | Saponification Value | HLB |
| PEG-8 Stearate | Colorless liquid | - | - |
| STE-9 | Soft Solid | 73 - 83 | 11.64 |
| STE-12 | Colorless Soft Solid | 65 - 75 | 13.00 |
| PEG40 Stearate | White to Light Brown Flakes | - | 17.22 |
| STE-50 | Waxy Flakes | 17 - 27 | 17.71 |
(Data sourced from[2][10][20])
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and their application in the formulation of drug delivery systems.
Synthesis of Stearoyl Chloride
Objective: To synthesize stearoyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Toluene
-
Thionyl chloride
-
2 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Pressure equalizing addition funnel
Procedure:
-
Charge the flask with this compound (97.6 g, 0.343 mol) and 750 mL of toluene.
-
Stir the mixture and heat to reflux.
-
Add thionyl chloride (26.3 mL, 0.360 mol) dropwise over 30 minutes.
-
Continue refluxing for an additional three hours.
-
Allow the mixture to cool to ambient temperature overnight.
-
Remove any unreacted this compound by vacuum filtration.
-
Remove the toluene under reduced pressure to obtain stearoyl chloride as a light yellow oil.
Synthesis of Metal Stearates (Fusion Process)
Objective: To synthesize metal stearates via the fusion process.
Materials:
-
This compound
-
Metal oxide or hydroxide (e.g., zinc oxide, calcium hydroxide)
-
High-pressure reactor with stirrer
Procedure:
-
Charge the reactor with the metal oxide or hydroxide and this compound.
-
Heat the mixture under pressure with continuous stirring to a temperature above the melting point of the final metal stearate product.
-
The water produced during the reaction is removed as steam.
-
The molten product is then cooled and processed into the desired physical form (e.g., powder, flakes).[6]
References
- 1. nbinno.com [nbinno.com]
- 2. pishrochem.com [pishrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]
- 5. pishrochem.com [pishrochem.com]
- 6. baerlocher.com [baerlocher.com]
- 7. akrochem.com [akrochem.com]
- 8. Calcium, Zinc & Magnesium Stearates: What’s the Difference? — Prime Materials [primematerials.com]
- 9. nimbasia.com [nimbasia.com]
- 10. atamankimya.com [atamankimya.com]
- 11. chinacouplingagents.com [chinacouplingagents.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alcohol Inhibits Smooth Muscle Cell Proliferation via Regulation of the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Optimizing this compound for High Compression Tablet Formulations [eureka.patsnap.com]
- 18. This compound | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cir-safety.org [cir-safety.org]
- 20. 9004-99-3 CAS MSDS (Polyoxyethylene stearate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Dawn of Lipid Chemistry: A Technical Guide to the History and Discovery of Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery of stearic acid, a cornerstone in the foundation of lipid chemistry and organic chemistry. We delve into the historical context, the pioneering work of its discoverer, the experimental methodologies employed, and the profound scientific and industrial impact of this discovery.
Introduction: The Opaque World of Fats in the Early 19th Century
Prior to the early 19th century, the chemical nature of fats and oils was largely a mystery. These substances were utilized for centuries in soap and candle making, but their fundamental composition remained unknown. The prevailing understanding was rudimentary, with the process of saponification—the reaction of fat with an alkali to produce soap—being an empirical art rather than a scientific process. The stage was set for a revolutionary mind to illuminate this obscure corner of chemistry.
The Pioneer: Michel Eugène Chevreul
The history of this compound is inextricably linked to the meticulous work of French chemist Michel Eugène Chevreul (1786-1889). His investigations into animal fats, which commenced in 1811, are considered a masterpiece of early organic chemistry.[1] Chevreul's systematic approach, combining chemical reactions with physical methods of separation and analysis, brought clarity to the composition of lipids and laid the groundwork for modern lipid science.[2]
The Discovery and Isolation of this compound
In 1816, while examining the composition of various animal fats, Chevreul identified two primary components: a solid fat he named "stearine" and a liquid oil he called "elaine" (later known as olein).[3][4] He later discovered that sheep and beef tallow contained a novel fatty acid with a higher melting point than any previously isolated, which he named "this compound" from the Greek word "stéar," meaning tallow.[3][5]
The discovery had immediate practical applications. In 1825, Chevreul, along with his colleague Joseph Louis Gay-Lussac, patented a process for making improved candles from this compound.[2][3][4] These "stearic candles" were harder, burned more brightly and cleanly, and were a significant improvement over the traditional tallow candles.
Early Experimental Protocols
While 19th-century experimental descriptions lack the detail of modern protocols, the principles of Chevreul's methods for isolating this compound can be outlined as a multi-step process. He was the first to combine fractional solution, crystallization, distillation, and melting point determination for the analysis of fats.[2][3][4]
Saponification of Animal Fat
The initial step was the saponification of animal tallow (beef or sheep fat). This process involves the hydrolysis of triglycerides in the presence of a strong base.
-
Reactants : Animal Tallow (triglycerides), Alkali (e.g., potassium hydroxide or sodium hydroxide from wood ash).
-
Procedure : The tallow was boiled with an aqueous solution of the alkali. This reaction, known as saponification, breaks the ester bonds of the triglycerides, yielding glycerol and the potassium or sodium salts of the fatty acids (soap).[11][12]
-
Products : A mixture of soap (containing sodium stearate, palmitate, and oleate) and glycerol.
Liberation of Fatty Acids
The mixture of fatty acid salts (soap) was then treated to liberate the free fatty acids.
-
Reactants : Soap mixture, a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Procedure : The soap was dissolved in water, and a strong acid was added. The acid protonates the carboxylate groups of the fatty acid salts, causing the free fatty acids to precipitate out of the aqueous solution.
-
Products : A mixture of crude fatty acids (this compound, palmitic acid, oleic acid) and a salt solution.
Purification by Fractional Crystallization and Pressing
Chevreul employed the differing melting points and solubilities of the fatty acids to separate them.
-
Principle : this compound, being a saturated fatty acid, has a higher melting point and is less soluble in certain solvents at low temperatures compared to the unsaturated oleic acid.
-
Procedure :
-
The crude fatty acid mixture was dissolved in a solvent, likely alcohol.
-
The solution was cooled, causing the less soluble, higher melting point fatty acids (stearic and palmitic acid) to crystallize out.
-
The crystallized solid was separated from the liquid containing the more soluble oleic acid. This process was often repeated multiple times to improve purity.
-
The solid fraction was then subjected to pressing (both cold and hot) to physically squeeze out the remaining liquid oleic acid.
-
-
Purity Check : Chevreul recognized the critical importance of a constant melting point as an indicator of a pure substance.[3][4] He would repeat the purification steps until a consistent melting point was achieved.
Early Quantitative Data
One of the key quantitative measures Chevreul used to characterize and ensure the purity of this compound was its melting point.
| Property | Reported Value (Chevreul) |
| Melting Point | ~70 °C |
Note: This early determination is remarkably close to the modern accepted value of 69.3 °C.
Visualizing the Discovery
The following diagrams illustrate the key processes in the discovery and isolation of this compound.
Caption: The Saponification Process Used by Chevreul.
Caption: Chevreul's Workflow for Isolating this compound.
Conclusion: The Legacy of a Discovery
Michel Eugène Chevreul's discovery and isolation of this compound was a landmark achievement in science. It demystified the nature of fats, established foundational principles of organic and lipid chemistry, and spurred technological innovation. His rigorous and systematic experimental approach set a new standard for chemical research. For today's researchers in drug development and other scientific fields, the story of this compound serves as a powerful reminder of how fundamental research can unlock new scientific paradigms and drive practical applications that reshape industries.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. ocl-journal.org [ocl-journal.org]
- 4. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. quora.com [quora.com]
- 6. catholicscientists.org [catholicscientists.org]
- 7. Michel Eugène Chevreul - Wikipedia [en.wikipedia.org]
- 8. Early ideas on the nutritional significance of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved Saponification, or soap making, is a very old | Chegg.com [chegg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 12. runcornhistsoc.org.uk [runcornhistsoc.org.uk]
A Comprehensive Technical Guide to the Laboratory Safety and Handling of Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safe handling, storage, and disposal of stearic acid in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound, also known as octadecanoic acid, is a saturated fatty acid commonly used in various industrial and research applications. While generally considered to be of low toxicity, it can present hazards under certain conditions. It is classified as a combustible solid and can cause irritation to the eyes, skin, and respiratory tract.[1][2] In dust form, it may create a fire hazard when exposed to heat or flame.[1][3]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₂[4][5] |
| Molecular Weight | 284.48 g/mol [4][5] |
| Appearance | White, waxy solid[5][6] |
| Odor | Faint fatty or oily odor[6][7] |
| Melting Point | 67 - 69 °C (152.6 - 156.2 °F)[8] |
| Boiling Point | 361 °C (681.8 °F) at 760 mmHg[8] |
| Flash Point | 196 °C (384.8 °F)[6][8] |
| Autoignition Temperature | 395 °C (743 °F)[6][9] |
| Solubility in Water | Insoluble[6] |
| Solubility in Organic Solvents | Soluble in many common organic solvents[6] |
| Vapor Density | 9.8 (relative to air)[9] |
| pKa | 4.9 |
Safe Handling and Storage Protocols
Handling
Proper handling procedures are essential to minimize exposure and prevent accidents.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to minimize dust and vapor inhalation.[6]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1][10] Grounding and bonding of equipment may be necessary to prevent static discharge.[10]
-
Personal Contact: Avoid contact with eyes, skin, and clothing.[1] Do not breathe dust.[11]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where this compound is handled.[3]
Storage
Adherence to proper storage conditions is critical for maintaining the stability and integrity of this compound.
-
Container: Store in a tightly closed, properly labeled container.[6] Polyethylene or polypropylene containers are suitable.[12]
-
Location: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 15 – 25 °C.[4]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and reducing agents.[6][13]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or glasses with side shields.[4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[4][14] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate or if dust is generated.[2][8] |
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First Aid Response to this compound Exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention if irritation persists.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Fire Fighting Measures
This compound is a combustible solid.[6]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][15]
-
Unsuitable Extinguishing Media: A water jet may spread the fire.[10]
-
Specific Hazards: Fine dust dispersed in the air can form an explosive mixture.[8] Thermal decomposition may produce carbon monoxide and carbon dioxide.[4][13]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][15]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize hazards and environmental contamination.
Caption: Workflow for Handling a this compound Spill.
-
Personal Precautions: Evacuate unnecessary personnel from the area.[16] Ensure adequate ventilation.[15] Wear appropriate personal protective equipment, including gloves, goggles, and a respirator.[10][16]
-
Environmental Precautions: Prevent the spilled material from entering drains and waterways.[17]
-
Methods for Cleaning Up: For minor spills, wipe up the material and place it in a sealed container for disposal.[6] For larger spills, use a non-sparking tool to scoop up the material and place it into a suitable container.[1] Avoid generating dust.[1] After the material has been collected, wash the spill site.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in drains or the environment.[14]
Incompatibility
This compound is incompatible with:
Violent reactions can occur with these substances.[4]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing risks and ensuring a safe working environment.
References
- 1. westliberty.edu [westliberty.edu]
- 2. stearic-acid.net [stearic-acid.net]
- 3. psgraw.com [psgraw.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. byjus.com [byjus.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. harwick.com [harwick.com]
- 11. dldpfattyacid.com [dldpfattyacid.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.se [fishersci.se]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 16. acme-hardesty.com [acme-hardesty.com]
- 17. redox.com [redox.com]
Methodological & Application
Stearic Acid in Solid Lipid Nanoparticle (SLN) Formulations for Advanced Drug Delivery
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, leveraging the advantages of polymeric nanoparticles, fat emulsions, and liposomes.[1] At the core of many successful SLN formulations lies stearic acid, a saturated long-chain fatty acid that is biocompatible, biodegradable, and cost-effective.[2][3] Its solid-state at room and body temperature makes it an ideal lipid matrix for encapsulating and controlling the release of therapeutic agents.[4] These application notes provide a comprehensive overview of the use of this compound in SLN formulations, detailing experimental protocols and key characterization parameters.
The Role of this compound in SLN Formulations
This compound serves as the primary solid lipid core in SLNs, offering several key advantages in drug delivery:
-
Controlled and Sustained Release: The solid, crystalline matrix of this compound effectively entraps drug molecules, enabling their slow and sustained release over an extended period.[5] This reduces the need for frequent dosing and can minimize systemic side effects.[6]
-
Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation within the lipid core of this compound SLNs can improve their solubility and bioavailability.[7][8] This is particularly beneficial for oral drug delivery, where SLNs can protect the drug from the harsh environment of the gastrointestinal tract.[9]
-
Improved Stability: this compound provides a stable matrix that can protect labile drugs from chemical and enzymatic degradation, thus enhancing their shelf-life.[10]
-
Targeted Delivery: The surface of this compound SLNs can be modified with ligands or polyethylene glycol (PEG) to facilitate targeted delivery to specific tissues or cells, such as tumor sites, and to prolong circulation time in the bloodstream.[11]
-
Biocompatibility: As a natural component of body lipids, this compound is generally recognized as safe (GRAS) and exhibits excellent biocompatibility, minimizing the risk of toxicity.[4]
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-based SLNs are crucial for reproducible and reliable results. Below are protocols for key experimental procedures.
1. Preparation of this compound SLNs by Hot Homogenization
The hot homogenization technique is a widely used and reliable method for preparing SLNs, suitable for large-scale production.[1][8]
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80/Tween 80, Poloxamer 188)[6][12]
-
Purified Water
Protocol:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point (approximately 75-80°C).[12] Disperse or dissolve the accurately weighed API in the molten this compound.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring (e.g., 10,000-15,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.[6][12]
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a pressure range of 100-2000 bar.[1]
-
Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using methods like dialysis or centrifugation.[13]
2. Characterization of this compound SLNs
Thorough characterization is essential to ensure the quality, stability, and efficacy of the SLN formulation.[14]
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[15]
Protocol:
-
Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[15]
-
Measurement: Transfer the diluted sample into a disposable cuvette and place it in the instrument.[16]
-
Data Acquisition: Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°) and allow the sample to equilibrate for a few minutes before starting the measurement.[17]
-
Analysis: The instrument software will calculate the average particle size (Z-average), the width of the particle size distribution (PDI), and the surface charge (zeta potential).[17] An acceptable PDI value is typically below 0.3, indicating a narrow and homogenous size distribution.[18] A zeta potential value greater than |±30 mV| suggests good colloidal stability.[10]
b. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
Protocol:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the SLN dispersion. This can be achieved by ultracentrifugation, where the SLNs form a pellet, and the free drug remains in the supernatant.[13][19]
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20]
-
Calculation of Encapsulation Efficiency: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[20]
-
Calculation of Drug Loading: DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100[21]
c. In Vitro Drug Release Study
Method: Dialysis bag diffusion method.[22]
Protocol:
-
Preparation: Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Suspend the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. Maintain the temperature at 37°C with constant stirring.[23]
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[22]
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Interpretation: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Data Presentation
The following tables summarize the impact of this compound and surfactant concentrations on the physicochemical properties of SLNs, compiled from various studies.
Table 1: Effect of this compound Concentration on SLN Properties
| Formulation | This compound (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F1 | 1 | 250 ± 15 | 0.28 | -25.5 ± 2.1 | 65.8 ± 3.5 | [2] |
| F2 | 2 | 350 ± 20 | 0.32 | -28.1 ± 1.8 | 78.2 ± 2.9 | [2] |
| F3 | 3 | 480 ± 25 | 0.39 | -30.5 ± 2.5 | 85.4 ± 4.1 | [2] |
Note: Data are representative and may vary depending on the specific drug, surfactant, and preparation method used.
Table 2: Effect of Surfactant Concentration on SLN Properties
| Formulation | Surfactant (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| S1 | 0.5 | 450 ± 30 | 0.45 | -18.2 ± 1.5 | 55.3 ± 4.2 | [21] |
| S2 | 1.0 | 280 ± 18 | 0.25 | -25.7 ± 2.0 | 72.5 ± 3.1 | [21] |
| S3 | 2.0 | 190 ± 12 | 0.18 | -32.4 ± 1.7 | 86.4 ± 2.7 | [13] |
Note: Data are representative and may vary depending on the specific drug, lipid, and preparation method used.
Visualizations
Experimental Workflow for this compound SLN Development
The following diagram illustrates the typical workflow for the formulation, characterization, and evaluation of this compound-based solid lipid nanoparticles.
References
- 1. japsonline.com [japsonline.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid lipid nanoparticles of this compound for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jddtonline.info [jddtonline.info]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Encapsulation of Variabilin in this compound Solid Lipid Nanoparticles Enhances Its Anticancer Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles: Multitasking Nano-Carriers for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 16. materialneutral.info [materialneutral.info]
- 17. jfda-online.com [jfda-online.com]
- 18. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the Preparation of Stearic Acid-Coated Magnetic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and characterization of stearic acid-coated magnetic nanoparticles (MNPs). These nanoparticles are of significant interest in the biomedical field, particularly for applications in targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[1][2][3] The this compound coating enhances the stability and biocompatibility of the iron oxide core, making them suitable for in vivo applications.
Overview
The synthesis of this compound-coated magnetic nanoparticles is typically a two-step process. First, magnetite (Fe₃O₄) nanoparticles are synthesized using a co-precipitation method.[4] Subsequently, these bare nanoparticles are coated with this compound. The resulting core-shell nanostructures possess magnetic properties that allow for external guidance to a target site, a crucial feature for targeted drug delivery.[1][5] The optimal size for such applications ranges from 10 to 100 nm to ensure they are not rapidly cleared from the body and can effectively reach their target.[1]
Experimental Protocols
Synthesis of Bare Magnetite (Fe₃O₄) Nanoparticles
This protocol is based on the co-precipitation of ferrous and ferric salts in an alkaline solution.[1][5]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferric sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O)
-
Ammonium hydroxide (NH₄OH) or Ammonia solution
-
Milli-Q water
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
pH meter
-
Magnet for separation
Procedure:
-
In a three-necked round-bottom flask, dissolve FeSO₄·7H₂O (e.g., 2.788 g, 0.010 mol) and Fe₂(SO₄)₃·5H₂O (e.g., 5.131 g, 0.010 mol) in 100 mL of Milli-Q water.[1][5]
-
Degas the solution by applying three cycles of vacuum and nitrogen purging to remove dissolved oxygen.
-
Heat the solution to 60 °C while stirring.
-
Slowly add an excess of ammonium hydroxide (e.g., 13.0 mL of a concentrated solution) dropwise using a dropping funnel until the pH of the mixture reaches approximately 10.4.[1][5] A black precipitate of magnetite nanoparticles will form.
-
Continue stirring the black suspension for 2 hours at 60 °C.[1][5]
-
After 2 hours, turn off the heat and allow the suspension to cool to room temperature.
-
Separate the black magnetite nanoparticles from the solution using a strong magnet.
-
Decant the supernatant and wash the nanoparticles several times with distilled water until the pH of the washing solution becomes neutral.
-
Dry the resulting bare magnetite nanoparticles for further use.
Coating of Magnetite Nanoparticles with this compound
This protocol describes the surface modification of the synthesized magnetite nanoparticles with this compound.
Materials:
-
Bare magnetite (Fe₃O₄) nanoparticles
-
This compound (CH₃(CH₂)₁₆COOH)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle and reflux condenser
-
Ultrasonic bath
-
Magnet for separation
-
Oven
Procedure:
-
Disperse a specific amount of the dried bare magnetite nanoparticles (e.g., 1 g) in 10 mL of ethanol.[6]
-
Sonify the suspension for approximately 20 minutes in an ultrasonic bath to ensure a uniform dispersion of the nanoparticles.[6]
-
Add a predetermined amount of this compound (e.g., 0.5 g) to the nanoparticle suspension.[6]
-
Heat the mixture to 80°C and stir it vigorously under reflux for 2 hours.[6]
-
After the reaction, cool the mixture to room temperature.
-
Separate the this compound-coated magnetic nanoparticles using a magnet.
-
Wash the coated nanoparticles multiple times with ethanol to remove any unreacted this compound.
-
Dry the final product in an oven at a low temperature (e.g., 70°C) for 12 hours.[6]
Characterization Data
The successful synthesis and coating of the magnetic nanoparticles can be confirmed through various characterization techniques. The following table summarizes typical quantitative data obtained from such analyses.
| Characterization Technique | Parameter | Typical Value | Reference |
| Transmission Electron Microscopy (TEM) | Particle Size | 10 - 40 nm | [5] |
| Morphology | Approximately spherical | [5] | |
| X-ray Diffraction (XRD) | Crystalline Structure | Spinel cubic structure of magnetite | [7] |
| Vibrating Sample Magnetometer (VSM) | Saturation Magnetization (Bare MNPs) | ~65 emu/g | [8] |
| Saturation Magnetization (Coated MNPs) | ~41 emu/g | [9] | |
| Magnetic Behavior | Superparamagnetic at room temperature | [1] | |
| Thermogravimetric Analysis (TGA) | Organic Coating Content | ~9 wt% | [5] |
| Zeta Potential | Surface Charge (Fe₃O₄@this compound) | -26.1 mV | [6] |
Experimental Workflow and Diagrams
The overall experimental workflow for the preparation and characterization of this compound-coated magnetic nanoparticles is depicted below.
References
- 1. Magnetic Nanoparticles Coated with (R)-9-Acetoxythis compound for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. مقاله Synthesis and application Of magnetic nanoparticles coated with this compound and palmitic acid, and ionic and nonionic surfactants [civilica.com]
- 3. mdpi.com [mdpi.com]
- 4. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arww.razi.ac.ir [arww.razi.ac.ir]
- 7. Assisted Synthesis of Coated Iron Oxide Nanoparticles for Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearic Acid in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are essential components of mammalian cell culture media, serving critical roles as energy sources, structural components of membranes, and signaling molecules.[] Among these, saturated fatty acids (SFAs) like stearic acid (C18:0) are fundamental for robust cell growth and function, particularly in serum-free or chemically defined media where lipid availability is limited.[]
This compound is an 18-carbon saturated fatty acid that is a key component of cellular membranes, contributing to their stability and integrity.[] A significant advantage of using this compound as a media supplement is its resistance to lipid peroxidation, which ensures greater stability during media storage compared to unsaturated fatty acids.[] Mammalian cells can endogenously convert this compound into the monounsaturated fatty acid, oleic acid (C18:1), a process that is vital for the synthesis of various lipids.[2] Supplementing media directly with this compound provides a stable precursor for oleic acid synthesis, reducing the metabolic burden on the cells and conserving energy that would otherwise be used for de novo fatty acid synthesis.
Applications of this compound in Mammalian Cell Culture
The supplementation of this compound in mammalian cell culture media, particularly for Chinese Hamster Ovary (CHO) cells, has been shown to be beneficial for several reasons:
-
Enhanced Cell Growth and Viability: By providing a readily available energy source and a key structural component for cellular membranes, this compound can support robust cell proliferation and maintain high cell viability, especially under stressful culture conditions.[][3]
-
Increased Therapeutic Protein Production: Fatty acid supplementation is crucial in biomanufacturing processes for producing heterologous proteins, including monoclonal antibodies. Optimizing the lipid composition of the culture medium can lead to significant improvements in product yield.
-
Improved Membrane Integrity: this compound reinforces cell membrane stability, which is critical for protecting cells from shear stress in bioreactors and maintaining overall cellular health.[][3]
-
Modulation of Cellular Metabolism: As a precursor for other bioactive molecules like phospholipids and triglycerides, this compound plays a central role in lipid metabolism and cellular signaling pathways.[][4]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell line and culture conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific application. High concentrations of fatty acids can lead to lipotoxicity.[]
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | 0.01-0.1 mM | Promoted cell differentiation without affecting viability. | [5] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | > 0.1 mM | Inhibited cell viability in a time- and dose-dependent manner, inducing apoptosis and autophagy. | [5] |
| Human Aortic Endothelial Cells (HAEC) | < 50 µM | Induced growth inhibition. | [6][7] |
| Human Aortic Endothelial Cells (HAEC) | > 50 µM | Induced cytotoxicity. Co-supplementation with oleic acid (25 µM) negated the negative effects. | [6][7] |
| Human Pancreatic β-cells (NES2Y) | 1 mM | Induced apoptosis. This effect was inhibited by co-incubation with 0.2 mM oleic acid. | [8][9] |
Table 2: Impact of this compound on Cellular Lipid Composition
| Cell Line | This compound Supplementation | Change in Cellular Fatty Acid Profile | Reference |
| Human Aortic Endothelial Cells (HAEC) | 50 µM | Increased the cellular quantity of this compound to nearly triple the amount present in control cells, accounting for about half of the total fatty acid content. | [6] |
| Human Aortic Endothelial Cells (HAEC) | 25 µM | A notable increase in cellular C18:0 was observed, with a corresponding increase in C18:1n-9, indicating conversion from this compound. | [6] |
Experimental Protocols
Due to its low solubility in aqueous solutions, this compound must be complexed with a carrier molecule, typically fatty-acid-free Bovine Serum Albumin (BSA), for use in cell culture.[10]
Protocol 1: Preparation of a 5 mM this compound-BSA Stock Solution
This protocol provides a method for preparing a this compound stock solution complexed with BSA at a 5:1 molar ratio of fatty acid to BSA.
Materials:
-
This compound (powder)
-
Fatty-acid-free BSA
-
Ethanol (100%)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile water (cell culture grade)
-
Sterile 0.22 µm filter
-
Sterile microcentrifuge tubes or Falcon tubes
-
Water bath or heating block
-
Sonicator
Procedure:
-
Prepare a 2 mM BSA Solution:
-
Dissolve fatty-acid-free BSA in sterile PBS to a final concentration of 2 mM. For example, weigh 6.65 g of BSA and dissolve it in 30 mL of 1x PBS, then adjust the final volume to 50 mL with PBS.[11]
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Prepare a this compound-Ethanol Solution:
-
Complex this compound with BSA:
-
Warm the 2 mM BSA solution to 37°C.[11]
-
While vortexing or sonicating the BSA solution, slowly add the this compound-ethanol stock to achieve a final this compound concentration of 5 mM.[11]
-
Continue to heat the mixture at 37°C and sonicate until the solution becomes clear.[11]
-
This results in a 5:2 molar ratio of fatty acid to BSA.[11]
-
-
Sterilization and Storage:
-
Sterile filter the final this compound-BSA complex solution through a 0.22 µm filter.[11]
-
Aliquot the solution into sterile tubes and store at -20°C for long-term use or at 4°C for short-term use.[11][12]
-
Before use, warm the solution to 37°C or 55°C for 15 minutes to ensure the fatty acid is fully solubilized.[12]
-
Protocol 2: Supplementation of Cell Culture Media
-
Determine the Final Concentration: Based on preliminary experiments or literature, decide on the final concentration of this compound to be used in the cell culture medium.
-
Prepare the Working Solution: Dilute the 5 mM this compound-BSA stock solution into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Control Group: For the control group, add an equivalent volume of the BSA solution (without this compound) and the corresponding amount of ethanol used for solubilization to the cell culture medium. This accounts for any effects of BSA or the solvent on the cells.[12]
-
Incubation: Add the supplemented medium to the cells and incubate under standard conditions.
Protocol 3: Assessing the Effects of this compound Supplementation
-
Cell Viability and Proliferation:
-
Use a Trypan Blue exclusion assay or an automated cell counter to determine cell viability and density at various time points after supplementation.
-
Perform metabolic assays such as MTT or XTT to assess the metabolic activity of the cells.
-
-
Apoptosis Assay:
-
Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.[11]
-
-
Lipid Analysis:
-
To analyze changes in the cellular fatty acid profile, perform lipid extraction from cell pellets followed by gas chromatography-mass spectrometry (GC-MS) analysis.[6]
-
-
Protein Production:
-
For cell lines producing recombinant proteins, quantify the product titer using methods like ELISA or HPLC.
-
Signaling Pathways and Mechanisms
This compound supplementation can influence several key cellular signaling pathways.
This compound is taken up by cells and can be converted to oleic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). Both fatty acids can then be incorporated into various lipids, such as phospholipids for membranes and triglycerides for energy storage.
Caption: Metabolic fate of this compound in mammalian cells.
This compound can modulate signaling pathways that regulate cell survival, inflammation, and metabolism. For instance, it has been shown to activate the p38 MAPK and ERK pathways and induce ER stress, which can lead to apoptosis in certain cell types.[8] In bovine mammary epithelial cells, this compound promotes lipid synthesis via the CD36/Fyn/FAK/mTORC1 signaling axis.[13] It can also activate the PI3K pathway, which has neuroprotective effects.[14]
Caption: Overview of signaling pathways affected by this compound.
Troubleshooting and Considerations
-
Solubility: this compound is poorly soluble in aqueous media. It is essential to use a carrier like BSA and ensure complete solubilization to avoid precipitation and achieve consistent results.[10]
-
Lipotoxicity: High concentrations of saturated fatty acids can be toxic to cells.[] It is critical to determine the optimal concentration range for your specific cell line through careful titration experiments.
-
BSA Quality: Use fatty-acid-free BSA to avoid introducing confounding variables from lipids already bound to the albumin.
-
Control for Oleic Acid Effects: Since this compound is converted to oleic acid, consider the downstream effects of oleic acid in your experimental design. In some cases, co-supplementation with oleic acid can mitigate the negative effects of high this compound concentrations.[6][7][8]
-
Impact on Product Quality: For biopharmaceutical applications, it is important to assess how this compound supplementation might affect critical quality attributes of the final product, such as glycosylation patterns of monoclonal antibodies.[15]
Conclusion
This compound is a valuable supplement in mammalian cell culture, particularly in serum-free formulations, for enhancing cell growth, viability, and productivity. Its stability and role as a precursor to oleic acid make it an advantageous component of a well-defined cell culture medium. However, careful optimization of its concentration and delivery method is crucial to harness its benefits while avoiding potential cytotoxicity. The provided protocols and data serve as a guide for researchers to effectively incorporate this compound into their cell culture workflows.
References
- 2. Metabolic fate of oleic acid, palmitic acid and this compound in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the role of fatty acids in CHO cell culture and the development of novel genome engineering tools - DORAS [doras.dcu.ie]
- 4. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effect of the this compound against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellculturedish.com [cellculturedish.com]
Application Notes and Protocols: The Role of Stearic Acid as an Emulsifier in Cosmetic and Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated long-chain fatty acid, is a ubiquitous ingredient in cosmetic and pharmaceutical cream formulations. Its multifaceted nature allows it to function as an effective emulsifier, stabilizer, thickener, and emollient. This document provides detailed application notes and experimental protocols for utilizing this compound as an emulsifier in the development of oil-in-water (O/W) creams.
This compound's efficacy as an emulsifier is primarily attributed to its amphiphilic structure, possessing a polar carboxylic acid head and a long, nonpolar hydrocarbon tail.[1] This structure allows it to reduce the interfacial tension between oil and water phases, facilitating the formation of a stable emulsion.[1] When partially neutralized with an alkali, it forms an in-situ soap (e.g., sodium or potassium stearate), which acts as the primary emulsifying agent.[2] The un-neutralized this compound, along with other lipophilic ingredients, contributes to the viscosity and texture of the cream.[3]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for successful formulation.
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 57-11-4 | [5] |
| Appearance | White to yellowish, waxy solid/flakes | [5] |
| Molecular Formula | C18H36O2 | [5] |
| Melting Point | ~69.3 °C (156.7 °F) | |
| Solubility | Insoluble in water; soluble in oils and alcohols. | |
| Typical Use Level | 2 - 10% | [4] |
Application Notes
The concentration of this compound in a cream formulation directly impacts its stability, viscosity, and sensory characteristics.
Influence of this compound Concentration on Emulsion Properties
Higher concentrations of this compound generally lead to increased viscosity and stability of the emulsion.[3][6] This is due to the formation of a more robust interfacial film and a denser network of fatty acid crystals in the continuous phase. Research has shown that increasing this compound concentration can lead to a decrease in the average droplet size of the dispersed oil phase, which in turn enhances emulsion stability by reducing the rate of creaming and coalescence.[6]
The following table summarizes the expected effects of varying this compound concentrations on key emulsion parameters based on available research.
| This compound Conc. (% w/w in oil phase) | Effect on Droplet Size | Effect on Viscosity | Physical Stability (under stress conditions) | Reference |
| 0.8 - 1.5% | No significant impact on initial droplet size. | Moderate increase. | Excellent; resists centrifugation and long-term storage. | [7] |
| > 2.0% | Potential for increased droplet size due to excessive crystallization. | Significant increase. | May decrease due to disruption of emulsion structure. | [7] |
| 5 - 12.5% | Increased particle size with increasing concentration. | Substantial increase. | Increased creaming observed at higher concentrations. | [8] |
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of O/W creams using this compound as the primary emulsifier.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines the laboratory-scale preparation of a basic O/W cream.
Materials and Equipment:
-
This compound
-
Mineral Oil (or other suitable oil)
-
Glycerin
-
Triethanolamine (TEA) or Potassium Hydroxide (KOH)
-
Purified Water
-
Preservative (e.g., phenoxyethanol)
-
Two heat-resistant glass beakers
-
Water bath or heating mantle with magnetic stirrer
-
Overhead propeller stirrer or homogenizer
-
Thermometer
-
Weighing balance
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine this compound (e.g., 8% w/w) and Mineral Oil (e.g., 10% w/w).
-
Heat the oil phase to 75-80°C using a water bath while stirring gently until all components are melted and homogenous.[9]
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine Purified Water (q.s. to 100%), Glycerin (e.g., 5% w/w), and the neutralizing agent (e.g., TEA at 1% w/w or KOH at 0.5% w/w).
-
Heat the aqueous phase to 75-80°C while stirring until all solids are dissolved.[9]
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase with continuous, vigorous stirring using a propeller stirrer (e.g., 500-800 rpm) or homogenizer.
-
Continue mixing at a high shear rate for 15-20 minutes to ensure the formation of a fine emulsion.[9]
-
-
Cooling and Final Additions:
-
Reduce the stirring speed and allow the emulsion to cool.
-
When the temperature drops below 40°C, add the preservative and any fragrance or other heat-sensitive ingredients.
-
Continue gentle stirring until the cream has reached room temperature and has a uniform consistency.
-
-
Final Product Evaluation:
-
Measure the pH of the final cream (should be in the range of 6.0-7.5 for skin compatibility).
-
Visually inspect for homogeneity and texture.
-
Protocol 2: Accelerated Stability Testing of the Cream
This protocol describes methods to assess the physical stability of the prepared cream under accelerated conditions.
1. Centrifugation Test:
-
Purpose: To predict the tendency for creaming or separation.
-
Procedure:
2. Temperature Cycling (Freeze-Thaw) Test:
-
Purpose: To evaluate stability under fluctuating temperature conditions, simulating transport and storage.
-
Procedure:
-
Place samples of the cream in sealed containers.
-
Subject the samples to a minimum of three cycles of freezing and thawing.[10]
-
Each cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.[10][11]
-
After each cycle, visually inspect the samples for changes in color, odor, texture, and signs of separation.
-
3. High-Temperature Stability Test:
-
Purpose: To accelerate aging and predict long-term stability at room temperature.
-
Procedure:
-
Store samples of the cream at elevated temperatures (e.g., 37°C, 45°C, and 50°C) for a period of 1 to 3 months.[6]
-
At regular intervals (e.g., 2, 4, 8, and 12 weeks), withdraw samples and evaluate them for changes in appearance, color, odor, pH, and viscosity compared to a control sample stored at room temperature (25°C).[6]
-
Protocol 3: Characterization of Emulsion Properties
1. Droplet Size Analysis:
-
Purpose: To determine the size distribution of the dispersed oil droplets, a key indicator of emulsion stability.
-
Method: Laser Diffraction or Photon Correlation Spectroscopy.
-
Procedure:
-
Prepare a dilute dispersion of the cream in purified water.
-
Analyze the sample using a particle size analyzer according to the instrument's instructions.
-
Record the mean droplet size (e.g., D50) and the polydispersity index (PDI). Smaller and more uniform droplet sizes generally indicate greater stability.
-
2. Viscosity Measurement:
-
Purpose: To quantify the consistency of the cream.
-
Method: Rotational Viscometer/Rheometer.
-
Procedure:
-
Place a sample of the cream in the viscometer.
-
Measure the viscosity at a controlled temperature (e.g., 25°C) and defined shear rates.
-
Changes in viscosity over time during stability testing can indicate structural changes in the emulsion.
-
3. Creaming Index Measurement:
-
Purpose: To quantify the extent of creaming over time.
-
Procedure:
-
Place a known volume of the emulsion in a graduated cylinder and seal it.
-
Store the cylinder under controlled conditions.
-
At specified time intervals, measure the height of the serum (lower, separated aqueous layer) (H_s) and the total height of the emulsion (H_t).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (H_s / H_t) x 100.[12] A lower CI indicates better stability.
-
Visualizations
Caption: Physicochemical mechanism of this compound in emulsification.
Caption: Step-by-step workflow for creating an O/W cream.
Caption: Protocol for assessing the stability of cream formulations.
References
- 1. The influence of alkali fatty acids on the properties and the stability of parenteral O/W emulsions modified with solutol HS 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Stearic Acid in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is an 18-carbon saturated fatty acid prevalent in animal and vegetable fats.[1] In biological systems, it is a key component of complex lipids, such as triglycerides and phospholipids, and serves as an important energy source and metabolic intermediate.[2] Emerging research indicates that this compound is not merely a structural component but also an active signaling molecule that can influence crucial cellular processes, including cell growth signaling, insulin sensitivity, and apoptosis.[3][4][5] For instance, studies have shown that this compound can blunt growth-factor signaling and may not elevate LDL cholesterol levels like other saturated fatty acids.[1][3]
Accurate quantification of this compound in biological tissues is therefore critical for understanding its physiological and pathological roles. This information is vital for metabolic research, nutritional science, and the development of therapeutics targeting lipid metabolism. This document provides detailed protocols for the quantification of this compound in biological tissue samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the two most powerful and widely used analytical techniques for this purpose.[6]
Principle of Analysis
The quantitative analysis of this compound from complex biological matrices like tissue requires a multi-step approach. The core workflow involves the disruption of the tissue, extraction of lipids, conversion of this compound into a form suitable for analysis, and finally, detection and quantification by a mass spectrometer.
-
Lipid Extraction: Total lipids are first extracted from the homogenized tissue using organic solvents. Classic methods like Folch or Bligh-Dyer are effective for this purpose.
-
Saponification (for Total this compound): To measure this compound contained within complex lipids (e.g., triglycerides, phospholipids), a saponification step (alkaline hydrolysis) is required to cleave the ester bonds and release the free fatty acid.
-
Derivatization (Primarily for GC-MS): Free fatty acids like this compound have low volatility and contain a polar carboxyl group, making them unsuitable for direct GC-MS analysis.[7][8] Derivatization converts the carboxylic acid into a more volatile and less polar ester, most commonly a fatty acid methyl ester (FAME).[7] This step is generally not required for LC-MS but can be used to improve sensitivity.[9]
-
Instrumental Analysis:
-
GC-MS: The derivatized sample is injected into a gas chromatograph, where FAMEs are separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which ionizes them and detects specific fragments, allowing for highly specific and sensitive quantification.[10]
-
LC-MS: This technique separates fatty acids in the liquid phase, often without derivatization.[9] It is particularly useful for analyzing free fatty acids and offers high sensitivity, especially when operated in Multiple Reaction Monitoring (MRM) mode.[9][11]
-
-
Quantification: Accurate quantification is achieved by using a stable isotope-labeled internal standard, such as deuterated this compound (this compound-d3).[12][13] This standard is added at the beginning of the sample preparation process and corrects for any sample loss during extraction and analysis. A standard curve is generated using known concentrations of non-labeled this compound to calculate the absolute amount in the sample.[13]
Experimental Workflow and Protocols
The overall experimental workflow for this compound quantification is outlined below.
Caption: General workflow for this compound analysis in tissues.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling organic solvents like chloroform, methanol, and hexane.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Boron trifluoride (BF3) is corrosive and toxic; handle with extreme care.
Materials and Reagents
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Iso-octane, Acetonitrile
-
Reagents: Boron trifluoride-methanol solution (12-14% BF3 in MeOH)[7], Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Anhydrous sodium sulfate (Na2SO4)
-
Standards: this compound (≥98% purity), this compound-d3 (or other deuterated analog) as internal standard
-
Equipment: Analytical balance, Tissue homogenizer (e.g., bead beater or Dounce), Glass centrifuge tubes with Teflon-lined caps, Water bath or heating block, Centrifuge, Nitrogen evaporator, Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS), Autosampler vials with inserts.
Protocol 1: Total this compound Quantification using GC-MS
This protocol is the most common method and measures this compound released from all lipid classes.
1. Sample Preparation & Homogenization
-
Weigh approximately 20-50 mg of frozen tissue into a pre-weighed tube.
-
Add a known amount of internal standard (e.g., 10 µg of this compound-d3) to each sample.
-
Add 1 mL of ice-cold Phosphate-Buffered Saline (PBS) and homogenize the tissue thoroughly.
2. Total Lipid Extraction (Folch Method)
-
To the tissue homogenate, add 6 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 1.2 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.[14]
3. Saponification and FAME Derivatization
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the lipids.
-
Cool the tube to room temperature. Add 1 mL of 12-14% BF3-methanol reagent.[7]
-
Recap the tube and heat at 100°C for another 10 minutes. This step converts the free fatty acids to fatty acid methyl esters (FAMEs).[14]
-
Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na2SO4 to remove residual water.[8]
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Analysis
-
GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 280°C.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 10 min.[10]
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
This compound Methyl Ester (C18:0-ME): Monitor m/z 298 (molecular ion) and 74 (characteristic fragment).
-
This compound-d3 Methyl Ester: Monitor m/z 301 and 77.
-
Protocol 2: Free this compound Quantification using LC-MS/MS
This protocol measures only the unbound, free this compound and typically does not require derivatization.
1. Sample Preparation & Extraction
-
Follow steps 1 and 2 from Protocol 1 (Sample Preparation and Lipid Extraction).
2. Sample Finalization
-
Dry the collected organic layer under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile:isopropanol, 1:1, v/v).
-
Vortex, centrifuge to pellet any debris, and transfer the supernatant to an autosampler vial.
3. LC-MS/MS Instrumental Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[15]
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient: A typical gradient would start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
MS Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]
-
This compound: Precursor ion (m/z 283.3) -> Product ion (e.g., m/z 283.3 or a specific fragment).
-
This compound-d3: Precursor ion (m/z 286.3) -> Product ion (e.g., m/z 286.3).
-
Data Presentation and Comparison
Typical this compound Content in Biological Tissues
The following table summarizes representative data on this compound content in various tissues. Absolute concentrations can vary significantly based on species, diet, and metabolic state.
| Tissue Type | Species | This compound Content (% of Total Fatty Acids) | Lipid Fraction | Reference |
| Adipose Tissue | Mouse | 3.7% - 5.0% | Triglycerides | [2] |
| Liver | Mouse | 10.8% | Triglycerides | [2] |
| Liver | Mouse | 40.0% - 51.5% | Phospholipids | [2] |
| Heart | Mouse | 3.9% | Triglycerides | [2] |
| Heart | Mouse | 23.5% - 28.0% | Phospholipids | [2] |
| Kidney | Mouse | 4.3% | Triglycerides | [2] |
| Spleen | Mouse | 4.3% | Triglycerides | [2] |
| Lung | Mouse | 4.2% | Triglycerides | [2] |
| Lean Ground Beef | Bovine | ~16% | Total Fat | [16] |
| Mutton Fat | Ovine | ~34% | Total Fat | [1] |
Comparison of Analytical Methods
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (e.g., FAMEs, TMS-esters)[8] | Optional (can analyze underivatized)[9] |
| Analytes Measured | Excellent for total fatty acid profiles | Excellent for free fatty acids, can also measure total |
| Sensitivity | High, especially in SIM mode | Very high, especially with MRM |
| Throughput | Moderate (longer run times) | Higher (shorter run times) |
| Separation | Separates based on volatility/boiling point | Separates based on polarity |
| Robustness | Very robust and well-established | Can be susceptible to matrix effects and ion suppression |
| Primary Use Case | Comprehensive fatty acid profiling (total FA) | Targeted quantification of free fatty acids |
This compound in Cellular Signaling
This compound is an active modulator of key signaling pathways that regulate cell metabolism and growth.
Inhibition of Growth Factor Signaling
Recent studies have shown that this compound can blunt signaling through the Epidermal Growth Factor Receptor (EGFR). It achieves this by altering the post-translational modification of GNAI proteins, which are involved in the signaling cascade. Exposure to this compound shifts the acylation of GNAI towards oleoylation, causing these proteins to move out of membrane regions where they potentiate EGFR signaling.[3][17] This leads to reduced recruitment of downstream adaptors and decreased activation of pro-survival pathways like AKT.[3][17]
Caption: this compound blunts EGFR signaling via GNAI oleoylation.
Enhancement of Insulin Signaling
This compound can act as a direct inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates and inactivates the insulin receptor. By inhibiting PTP1B, this compound prevents this deactivation, thereby enhancing and prolonging the insulin signal, which can lead to increased glucose uptake.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic effects of dietary this compound in mice: changes in the fatty acid composition of triglycerides and phospholipids in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, this compound, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beefresearch.org [beefresearch.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearic Acid as a Phase Change Material for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stearic acid, a saturated fatty acid with the chemical formula C₁₈H₃₆O₂, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its appeal lies in a combination of desirable properties including a high latent heat of fusion, a melting point suitable for low-to-mid temperature applications, good thermal and chemical stability, non-toxicity, and affordability.[1][2] These characteristics make it a viable candidate for applications such as solar water heating, waste heat recovery, and thermal management of buildings and electronics.[1][2][3] However, like many organic PCMs, this compound suffers from low thermal conductivity, which can impede the efficiency of heat charging and discharging processes.[4] This limitation can be addressed by creating composite materials with high-conductivity fillers. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM for TES.
Data Presentation
Table 1: Thermophysical Properties of this compound
| Property | Value | Units | Reference(s) |
| Melting Point | 55 - 69 | °C | [2][5][6] |
| Latent Heat of Fusion | 160 - 224 | J/g | [5][7] |
| Thermal Conductivity (Solid) | ~0.30 | W/m·K | [8] |
| Density (Solid) | ~0.94 | g/cm³ | |
| Specific Heat (Solid) | ~2.86 | J/g·°C | [5] |
| Specific Heat (Liquid) | ~2.1 | J/g·°C | [5] |
Table 2: Performance of this compound Composites for Enhanced Thermal Conductivity
| Composite Material (wt%) | Thermal Conductivity (W/m·K) | Latent Heat of Fusion (J/g) | Reference(s) |
| This compound (SA) | 0.30 | 196 | [6] |
| SA / Expanded Graphite (10%) | 1.10 | 179 | [8] |
| SA / Carbon Fiber (10%) | 0.92 | - | [8] |
| SA / Silicon Dioxide (50%) | Improved | 85.7 | |
| SA / Boron Nitride | Enhanced | - | [9] |
| SA / Halloysite Nanotubes | - | - | [5] |
Experimental Protocols
Protocol for Determination of Thermophysical Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, freezing point, and latent heat of fusion of this compound. This protocol is based on the principles outlined in ASTM E793.[9][10][11][12]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (accuracy ±0.01 mg)
-
This compound sample (5-10 mg)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[9]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point of this compound (e.g., 30°C).
-
Heat the sample at a constant rate of 5-10°C/min to a temperature at least 20°C above the melting point (e.g., 90°C).[9]
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate of 5-10°C/min back to the initial temperature.
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature (melting point) and the peak area (latent heat of fusion).
-
From the cooling curve, determine the onset temperature (freezing point) and the peak area (latent heat of solidification).
-
The latent heat of fusion (ΔH) is calculated by integrating the area of the melting peak.
-
Expected Results: A typical DSC thermogram for this compound will show an endothermic peak during heating, representing melting, and an exothermic peak during cooling, representing solidification.
Protocol for Preparation of this compound/Expanded Graphite (SA/EG) Composite
Objective: To prepare a shape-stabilized composite PCM with enhanced thermal conductivity by impregnating this compound into a porous expanded graphite matrix.
Materials and Equipment:
-
This compound
-
Expanded graphite (EG)
-
Vacuum oven or furnace
-
Beaker
-
Hot plate with magnetic stirrer
-
Mould for shaping the composite
Procedure:
-
EG Pre-treatment (Optional):
-
Heat the expanded graphite in an oven at a high temperature (e.g., 800-950°C) for a short period (e.g., 30-60 seconds) to further expand its layers and increase porosity.
-
-
Melt Impregnation:
-
Place a desired mass ratio of this compound and expanded graphite (e.g., 90:10 by weight) in a beaker.[13]
-
Heat the beaker on a hot plate to a temperature about 10-20°C above the melting point of this compound (e.g., 80-90°C).
-
Stir the mixture continuously until the this compound is completely melted and appears to be absorbed by the expanded graphite.
-
-
Vacuum Impregnation:
-
Transfer the mixture to a vacuum oven preheated to the same temperature (80-90°C).
-
Apply a vacuum to facilitate the penetration of the molten this compound into the pores of the expanded graphite. Maintain the vacuum for a specified time (e.g., 1-2 hours).
-
-
Shaping and Solidification:
-
Remove the mixture from the vacuum oven and pour it into a mould of the desired shape.
-
Allow the composite to cool down to room temperature to solidify.
-
Once solidified, the composite PCM can be removed from the mould.
-
Protocol for Thermal Reliability Testing through Thermal Cycling
Objective: To evaluate the long-term thermal stability of this compound by subjecting it to repeated melting and freezing cycles.
Materials and Equipment:
-
This compound sample in a sealed container (e.g., glass vial or metal tube)
-
Thermal cycling chamber or a constant temperature oven/bath setup
-
DSC for analysis of samples after cycling
Procedure:
-
Sample Preparation:
-
Encapsulate a known amount of this compound in a sealed container.
-
-
Thermal Cycling:
-
Place the container in a thermal cycling chamber.
-
Set the temperature range to cycle between a temperature below the freezing point and a temperature above the melting point of this compound (e.g., 40°C to 80°C).
-
Define the heating and cooling rates and the dwell times at the temperature extremes.
-
Perform a large number of cycles (e.g., 100, 500, 1000 cycles) to simulate long-term use.[3][7][14]
-
-
Post-Cycling Analysis:
-
After a predetermined number of cycles, remove a sample of the this compound.
-
Analyze the sample using DSC (as per Protocol 1) to determine any changes in its melting point and latent heat of fusion.[1]
-
Visually inspect the sample for any signs of degradation or leakage.
-
Protocol for Thermal Conductivity Measurement using the Hot-Wire Method
Objective: To measure the thermal conductivity of solid and liquid this compound.
Materials and Equipment:
-
Transient hot-wire apparatus
-
This compound sample
-
Sample holder/cell
-
Temperature control system
Procedure:
-
Sample Preparation:
-
Melt the this compound and pour it into the sample cell, ensuring the hot wire is fully submerged and there are no air bubbles.
-
Solidify the sample by cooling it to the desired starting temperature.
-
-
Measurement:
-
Allow the sample to reach thermal equilibrium at the desired measurement temperature.
-
Apply a constant power pulse to the hot wire for a short duration (typically a few seconds).
-
Record the temperature rise of the wire as a function of time.
-
-
Data Analysis:
-
Plot the temperature rise (ΔT) against the natural logarithm of time (ln(t)).
-
The thermal conductivity (k) can be calculated from the slope of the linear portion of this plot using the formula: k = (q / 4πλ) * (d(ΔT) / d(ln(t))) where q is the heat input per unit length of the wire and λ is a constant.[4][6]
-
-
Temperature Dependence:
-
Repeat the measurement at different temperatures to determine the thermal conductivity as a function of temperature, both in the solid and liquid phases.
-
Protocol for Compatibility Testing with Metals
Objective: To assess the corrosive effect of this compound on common construction materials like stainless steel and brass.
Materials and Equipment:
-
Coupons of the metals to be tested (e.g., stainless steel 304, brass)
-
This compound
-
Glass vials or beakers
-
Constant temperature oven
-
Analytical balance
-
Optical microscope or Scanning Electron Microscope (SEM)
Procedure:
-
Coupon Preparation:
-
Clean the metal coupons thoroughly with a suitable solvent (e.g., acetone) and dry them.
-
Measure the initial weight and dimensions of each coupon.
-
-
Corrosion Test:
-
Place each metal coupon in a separate glass vial.
-
Add enough molten this compound to completely immerse the coupon.
-
Place the vials in a constant temperature oven set to a temperature above the melting point of this compound (e.g., 80°C).
-
Maintain the samples at this temperature for an extended period (e.g., several hundred hours), periodically cycling the temperature to simulate real-world conditions.
-
-
Post-Test Analysis:
-
After the test period, remove the coupons from the this compound.
-
Clean the coupons to remove any residual this compound and corrosion products.
-
Measure the final weight of the coupons to determine the weight loss due to corrosion.
-
Calculate the corrosion rate.
-
Examine the surface of the coupons using an optical microscope or SEM for any signs of pitting or other forms of corrosion.
-
Conclusion
This compound is a highly promising phase change material for thermal energy storage in the low-to-mid temperature range. Its favorable thermophysical properties, coupled with its stability and low cost, make it an attractive option for various applications. While its low thermal conductivity presents a challenge, the formation of composites with materials like expanded graphite offers an effective solution. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to characterize the properties of this compound and its composites, evaluate their long-term performance, and assess their compatibility with other materials, thereby facilitating their integration into advanced thermal energy storage systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of this compound/expanded graphite composites as thermal energy storage materials [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. thermtest.com [thermtest.com]
- 5. ijert.org [ijert.org]
- 6. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
- 7. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Thermal Properties of Capric-palmitic-stearic Acid/Expanded Graphite Composite Phase Change Material for Energy Storage [mater-rep.com]
- 9. matestlabs.com [matestlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Employing Stearic Acid as a Hydrophobic Agent in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a versatile and readily available material that serves as an effective hydrophobic agent in a multitude of material science applications. Its long, nonpolar hydrocarbon tail is inherently water-repellent, while the carboxylic acid head group allows for attachment to various substrates. This combination of properties makes this compound an ideal candidate for creating water-resistant surfaces, developing protective coatings, and engineering sophisticated drug delivery systems. These application notes provide detailed protocols and quantitative data for utilizing this compound to impart hydrophobicity to metals, textiles, and in the formulation of nanoparticles for drug delivery.
Superhydrophobic and Corrosion-Resistant Coatings on Metallic Substrates
This compound can be used to create superhydrophobic surfaces on metals, significantly enhancing their resistance to corrosion. The process typically involves creating a rough surface on the metal substrate, followed by the application of a thin layer of this compound.
Quantitative Data:
| Substrate | Treatment | Water Contact Angle (°) | Corrosion Inhibition Efficiency (%) | Corrosion Current Density (A/cm²) | Reference |
| AISI 304 Stainless Steel | Sandblasting + 1% this compound Dip-Coating | 146.2 | >95 | 1.34 x 10⁻⁸ (coated) vs. 3.13 x 10⁻⁷ (uncoated) | [1] |
| Low-Carbon Steel | Electrodeposition of Cu + Immersion in NaOH/H₂O₂ + this compound Modification | 171.4 ± 1.56 | >70 | - | [2] |
| Magnesium Alloy | Silane-induced Calcium Phosphate Dihydrate Coating + this compound Treatment | 158.6 | - | Reduced by 3 orders of magnitude | [3] |
Experimental Protocol: Superhydrophobic Coating on AISI 304 Stainless Steel via Dip-Coating
This protocol describes the creation of a superhydrophobic surface on AISI 304 stainless steel.
Materials:
-
AISI 304 stainless steel coupons
-
Alumina oxide particles (50 µm) for sandblasting
-
Commercial alkaline degreaser
-
This compound
-
Ethanol
-
Magnetic stirrer
-
Dip-coater
-
Oven
Procedure:
-
Surface Roughening: Sandblast the stainless steel coupons using alumina oxide particles to create a rough surface texture.
-
Cleaning: Clean the sandblasted coupons with a commercial alkaline degreaser to remove any contaminants, followed by rinsing with deionized water and drying.
-
Preparation of this compound Solution: Prepare a 1% (w/v) solution of this compound in ethanol. Dissolve the this compound by stirring the solution with a magnetic stirrer for 30 minutes.[1]
-
Dip-Coating:
-
Drying and Curing: Dry the coated coupons in an oven preheated to 80°C for 60 minutes to form a stable hydrophobic layer.[1]
Workflow Diagram:
Caption: Workflow for creating a superhydrophobic coating on stainless steel.
Hydrophobic Finishes for Textiles
This compound is utilized in the textile industry to impart water-repellent properties to fabrics like cotton. This is often achieved in combination with other agents to ensure durability.
Quantitative Data:
| Fabric Type | Treatment | Water Contact Angle (°) | Water Repellency Rating | Reference |
| Cotton | Silicone/Stearic Acid with cross-linkers (pad-dry-cure) | ~170 | - | [4] |
| Cotton | This compound-melamine emulsion (60g/L) | >150 | - | [5] |
| Cotton | This compound and citric acid with catalyst and enhancer | 138 - 145 | 4-5 | [2] |
Experimental Protocol: Hydrophobic Treatment of Cotton Fabric using a Pad-Dry-Cure Method
This protocol provides a general procedure for applying a hydrophobic finish to cotton fabric.
Materials:
-
Cotton fabric
-
This compound
-
Maleic acid or Citric acid (cross-linker)
-
Sodium hypophosphite (catalyst)
-
Triethanolamine (enhancer)
-
Isopropyl alcohol
-
Laboratory padder
-
Drying and curing oven
Procedure:
-
Preparation of Finishing Solution:
-
Prepare a solution containing this compound, a cross-linker (e.g., maleic acid), a catalyst (e.g., sodium hypophosphite), and an enhancer (e.g., triethanolamine) in a suitable solvent like isopropyl alcohol. The exact concentrations may need optimization, but a starting point could be a 12% concentration of the finishing agent.[6]
-
-
Padding:
-
Immerse the cotton fabric in the finishing solution.
-
Pass the impregnated fabric through a two-roll laboratory padder to ensure even application and achieve a wet pick-up of approximately 70%.
-
-
Drying: Dry the treated fabric in an oven at 100°C for 3 minutes.[2][7]
-
Curing: Cure the dried fabric at a higher temperature, for example, 180°C for 2 minutes, to facilitate the cross-linking reaction and fix the hydrophobic finish to the fabric fibers.[2][7]
Logical Relationship Diagram:
Caption: Logical relationship of components for a durable hydrophobic textile finish.
This compound in Drug Delivery Systems: Solid Lipid Nanoparticles (SLNs)
This compound is a key component in the formulation of Solid Lipid Nanoparticles (SLNs), which are used as carriers for poorly water-soluble drugs. The hydrophobic nature of this compound allows for the encapsulation of lipophilic drugs.
Quantitative Data:
| Drug | Lipid Matrix | Surfactant | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paliperidone | This compound | Gelucire® 50/13 | 230 ± 30 | 4.1 | 42.4 | [8] |
| Insulin (Oral) | This compound-octaarginine modified SLNs | - | 162 | 3.19 | 76.54 | [9] |
| - | This compound | - | ~220 | - | - | [9] |
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Emulsion-Solvent Evaporation/Diffusion
This protocol outlines a method for preparing SLNs using this compound.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Organic solvent (e.g., Ethanol, Chloroform)
-
Aqueous phase (e.g., deionized water)
-
Drug (lipophilic)
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound (e.g., 2% w/v) and the lipophilic drug in a suitable organic solvent like ethanol.[9]
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., 1% w/v) in deionized water.[9]
-
-
Emulsification:
-
Heat both the organic and aqueous phases to a temperature above the melting point of this compound (approximately 60-70°C).
-
Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication (e.g., 1000 rpm) to form a nanoemulsion.[9] The addition should be done over a specific period, for instance, 12 minutes.[9]
-
-
Nanoparticle Formation:
-
Allow the nanoemulsion to cool down to room temperature while stirring. The solidification of the lipid will lead to the formation of SLNs.
-
-
Solvent Removal (if applicable): If a volatile organic solvent was used, it can be removed using a rotary evaporator.
-
Purification: The resulting SLN dispersion can be purified by methods such as centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Workflow Diagram:
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Conclusion
This compound is a cost-effective, biocompatible, and environmentally friendly material for inducing hydrophobicity in a range of applications. The protocols provided herein offer a starting point for researchers to explore the use of this compound in creating advanced materials with tailored surface properties. Further optimization of the described methods may be necessary to achieve desired performance characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Water Repellent Coating in Textile, Paper and Bioplastic Polymers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. US20160340825A1 - Textile fabric having a water-repellent finish and method for producing the same - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Stearic Acid in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the poor solubility of stearic acid in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: this compound's poor solubility in water and aqueous buffers is due to its chemical structure. It consists of a long, 18-carbon saturated hydrocarbon chain, which is nonpolar and hydrophobic (water-repelling), and a polar carboxylic acid head group. In neutral or acidic aqueous solutions, the nonpolar chain dominates the molecule's properties, leading to very low water solubility, which is approximately 0.568 mg/L at 25°C.[1][2]
Q2: What are the primary methods to solubilize this compound in aqueous buffers?
A2: The main strategies to overcome the poor aqueous solubility of this compound include:
-
pH Adjustment (Saponification): Increasing the pH of the solution with a base like sodium hydroxide (NaOH) deprotonates the carboxylic acid group, forming a stearate salt (e.g., sodium stearate). This salt is an anionic surfactant that is significantly more soluble in water than this compound and often forms micelles.[3][4][5]
-
Co-solvents: Using a water-miscible organic solvent, such as ethanol, can increase the solubility of this compound. This method is often enhanced by gentle heating.[5]
-
Surfactants and Emulsifiers: Non-ionic surfactants can be used to create stable oil-in-water emulsions, effectively dispersing the this compound in the aqueous phase.[5]
-
Cyclodextrins: Cyclodextrins, such as β-cyclodextrin, can encapsulate the hydrophobic tail of this compound within their nonpolar cavity, forming an inclusion complex that is more soluble in water.
-
Liposomes and Lipid Nanoparticles: this compound can be incorporated as a component of lipid bilayers in liposomes or as part of nanostructured lipid carriers, providing a stable aqueous dispersion.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Precipitation or Cloudiness After Dissolving this compound
Q: I dissolved this compound in an organic solvent and then added it to my aqueous buffer, but the solution turned cloudy or a precipitate formed. What happened and how can I fix it?
A: This is a common issue known as "crashing out," where the this compound precipitates upon contact with the aqueous phase due to its low solubility.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
Possible Causes and Solutions:
-
Insufficient pH: If you are not using a high enough pH, the this compound will remain protonated and insoluble.
-
Solution: Ensure the final pH of your aqueous buffer is sufficiently high (typically >8) to deprotonate the this compound and form the more soluble stearate salt.
-
-
Co-solvent Ratio: The final concentration of the organic co-solvent may be too low to keep the this compound dissolved in the aqueous mixture.
-
Solution: Try increasing the initial concentration of the co-solvent or add the this compound solution to the buffer more slowly with vigorous stirring. Gentle warming can also help.
-
-
Temperature: this compound and its salts are more soluble at higher temperatures. Cooling the solution can cause precipitation.[3]
-
Solution: Perform the dissolution at an elevated temperature (e.g., 60-70°C) and try to maintain this temperature if possible for your experiment. For formulations that need to be stable at room temperature, rapid cooling ("shock cooling") while stirring can sometimes produce smaller, more stable crystals that remain dispersed.[7]
-
-
Presence of Divalent Cations: If your buffer contains high concentrations of divalent cations like Ca²⁺ or Mg²⁺, they can form insoluble salts with stearate (e.g., calcium stearate), leading to precipitation.
-
Solution: If possible, use a buffer with low concentrations of divalent cations or add a chelating agent like EDTA.
-
Issue 2: Grainy or Crystalline Texture in Formulations
Q: My cream/emulsion containing this compound feels grainy. How can I achieve a smoother texture?
A: A grainy texture is often due to the crystallization of this compound upon cooling. [8]
Logical Steps to Prevent Graininess in Formulations
Caption: Process to prevent grainy texture in this compound formulations.
Solutions:
-
Controlled Cooling: Heat the oil phase containing this compound until it is fully melted and then cool it rapidly while stirring continuously. This prevents the formation of large crystals.[7]
-
Homogenization: Use a homogenizer to reduce the particle size of the dispersed phase while the emulsion is still warm. This can help create a more uniform and stable formulation.
-
Add a Co-emulsifier: Including a co-emulsifier can help to better stabilize the oil droplets and prevent the crystallization of this compound.
Data Presentation
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Water | 25 | ~0.57 mg/L | [1] |
| This compound | Phosphate Buffer (pH 7.4) | 37 | Aggregates at < 1 µM | [9] |
| Sodium Stearate | Cold Water | Room Temp | Sparingly Soluble | [3][4] |
| Sodium Stearate | Hot Water | 70-80 | Freely Soluble | [3][10] |
Table 2: Effect of Temperature on Sodium Stearate Solubility
| Temperature | Solubility of Sodium Stearate in Water |
| Room Temperature | Very low, similar to limestone[10] |
| 50 °C | Begins to dissolve more readily |
| 75-80 °C | Freely soluble, forming concentrated solutions[10] |
Experimental Protocols
Protocol 1: Solubilization of this compound by pH Adjustment (Saponification)
This protocol describes the preparation of a sodium stearate solution.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Heating magnetic stirrer
-
Beaker
-
pH meter
Experimental Workflow for Saponification
Caption: Workflow for preparing a sodium stearate solution.
Procedure:
-
Calculate the required mass of this compound and NaOH for your desired concentration. The molar ratio of this compound to NaOH should be 1:1 for complete neutralization.
-
In a beaker, heat the required volume of deionized water to 70-80°C on a heating magnetic stirrer.[3]
-
Carefully add the NaOH pellets to the hot water and stir until fully dissolved.
-
Slowly and gradually add the powdered or flaked this compound to the hot NaOH solution while stirring continuously.[11]
-
Continue to heat and stir the mixture until all the this compound has dissolved and the solution becomes clear or translucent. This may take some time.
-
Once dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Verify the final pH of the solution. It should be alkaline (typically pH 9-10).[4] Adjust if necessary with dilute NaOH or HCl.
-
Store the resulting sodium stearate solution in a sealed container. Note that at higher concentrations, it may form a gel upon cooling.
Protocol 2: Preparation of this compound-Containing Liposomes by Ethanol Injection
This protocol provides a general method for incorporating this compound into liposomes.
Materials:
-
Primary phospholipid (e.g., Soy Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Ethanol (absolute)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Stir plate and stir bar
-
Syringe and needle
-
Rotary evaporator (optional)
Experimental Workflow for Liposome Preparation
Caption: Ethanol injection method for preparing this compound liposomes.
Procedure:
-
Weigh the desired amounts of the primary phospholipid, cholesterol, and this compound. A common molar ratio to start with might be 55:40:5 (phospholipid:cholesterol:this compound).
-
Dissolve the lipid mixture in a small volume of absolute ethanol. Ensure all lipids are completely dissolved. This is your lipid-ethanol phase.[6][12]
-
In a separate flask, heat your aqueous buffer to a temperature above the phase transition temperature (Tc) of the main phospholipid component (e.g., ~65°C). Place the flask on a stir plate with a stir bar and maintain a constant, moderate stirring speed.[12]
-
Draw the lipid-ethanol solution into a syringe with a needle.
-
Rapidly inject the lipid-ethanol solution into the center of the vortex of the stirring aqueous buffer.[1][6] You should observe the immediate formation of a milky-white suspension, indicating liposome formation.
-
Allow the suspension to stir for 15-30 minutes to stabilize.
-
The ethanol can be removed from the liposome suspension by rotary evaporation or dialysis against the aqueous buffer.
-
The resulting liposome suspension can be further processed (e.g., by extrusion) to obtain a more uniform size distribution.
-
Characterize the liposomes for size, polydispersity index, and zeta potential as needed for your application.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Sodium Stearate » Rayeneh Group [rayeneh.com]
- 4. Sodium Stearate | C18H35NaO2 | CID 2724691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistscorner.com [chemistscorner.com]
- 9. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Solubility of Sodium and Potassium Soaps | www.wenxuecity.com [wenxuecity.com]
- 11. US4254104A - Process for preparing stable oil-in-water emulsions - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Stearic Acid Concentration for Stable Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of stearic acid in nanoemulsion formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and storage of this compound-based nanoemulsions.
Issue 1: Phase Separation, Creaming, or Sedimentation
Question: My nanoemulsion is separating into layers (creaming or sedimentation) shortly after preparation or during storage. What could be the cause and how can I fix it?
Answer:
Phase separation is a common sign of nanoemulsion instability. Several factors related to this compound concentration can contribute to this issue.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inadequate Surfactant Concentration | The amount of surfactant may be insufficient to properly coat the surface of the lipid nanoparticles, leading to aggregation and separation. | - Increase the surfactant-to-lipid ratio. - Ensure the Hydrophile-Lipophile Balance (HLB) value of the surfactant system is optimal for the oil phase. For oil-in-water nanoemulsions, a higher HLB value (typically >12) is required.[1] |
| High this compound Concentration | An excess of this compound can lead to the formation of larger particles that are more prone to gravitational separation.[1][2] | - Systematically decrease the concentration of this compound in your formulation. - Refer to the quantitative data in Table 1 for typical concentration ranges. |
| Ostwald Ripening | This phenomenon involves the growth of larger droplets at the expense of smaller ones, driven by differences in solubility. It can be more pronounced with certain lipid compositions.[3][4] | - Optimize the oil phase composition by blending this compound with a liquid lipid to create a nanostructured lipid carrier (NLC), which can inhibit lipid crystallization and improve stability.[5] - Ensure the aqueous phase is saturated with the oil phase components to minimize diffusion. |
| Inappropriate Storage Temperature | Temperature fluctuations can affect the physical state of the lipid matrix and the stability of the nanoemulsion. Storing at room temperature can sometimes lead to increased particle size.[1] | - Store nanoemulsions at a controlled, cool temperature, often refrigeration (2-8°C) is preferred for long-term stability.[1] |
Issue 2: Increased Particle Size and Polydispersity Index (PDI)
Question: I am observing a significant increase in particle size and PDI over time, or my initial formulation has a high PDI. How can I achieve smaller and more uniform nanoparticles?
Answer:
An increase in particle size and a high PDI are indicators of poor formulation stability and homogeneity.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Particle Aggregation | Insufficient surface charge (zeta potential) or steric hindrance can lead to particles clumping together. | - Measure the zeta potential of your nanoemulsion. A higher absolute value (typically > ±30 mV) is indicative of better electrostatic stability.[6] - Consider adding a charged surfactant or co-surfactant to increase surface charge. - Ensure adequate surfactant concentration to provide steric stabilization. |
| Polymorphism of this compound | This compound can exist in different crystalline forms (polymorphs). Transitions between these forms over time can lead to drug expulsion and changes in particle structure, affecting size and stability.[5][7] | - Incorporate a liquid lipid (e.g., oleic acid, Capryol® 90) to create an NLC. This disrupts the crystal lattice of the solid lipid, creating a less ordered matrix that can better accommodate the active ingredient and improve stability.[5] - Rapid cooling during the preparation process can sometimes trap lipids in a more stable amorphous state. |
| Suboptimal Homogenization Parameters | Insufficient energy input during homogenization can result in incomplete droplet disruption and a broad size distribution. | - Increase the homogenization pressure or the number of homogenization cycles. - Optimize the sonication time and amplitude if using ultrasonic emulsification. |
| High Lipid Concentration | A higher concentration of this compound can lead to an increase in the viscosity of the dispersed phase, making droplet disruption more difficult and resulting in larger particles.[8] | - Experiment with lower concentrations of this compound. Refer to Table 1 for examples of successful formulations. |
Logical Workflow for Troubleshooting Nanoemulsion Instability
Caption: A troubleshooting workflow for addressing nanoemulsion instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a nanoemulsion?
This compound is a long-chain saturated fatty acid that is solid at room and body temperature. In nanoemulsions, it is primarily used as a solid lipid to form the core of solid lipid nanoparticles (SLNs) or as a component of the lipid matrix in nanostructured lipid carriers (NLCs). Its functions include:
-
Forming a solid matrix: This allows for the encapsulation and controlled release of active pharmaceutical ingredients (APIs).
-
Enhancing skin barrier function: When used in topical formulations, this compound can replenish the free fatty acids in the stratum corneum, helping to preserve the skin barrier.[5]
-
Improving stability: It contributes to the formation of a stable nanoemulsion when used at an optimal concentration with appropriate surfactants.
Q2: How does the concentration of this compound affect nanoemulsion properties?
The concentration of this compound is a critical parameter that significantly influences the physicochemical properties of the nanoemulsion:
-
Particle Size and PDI: Generally, increasing the concentration of this compound can lead to an increase in particle size and PDI.[1][2] However, some studies have shown that this compound can also contribute to better size uniformity (lower PDI) compared to other lipids.[5] Finding the optimal concentration is key to achieving the desired particle size.
-
Stability: While this compound is essential for forming the solid lipid core, its polymorphic nature can pose challenges to long-term stability, potentially leading to drug expulsion.[5] The concentration must be carefully optimized to balance stability and loading capacity.
-
Zeta Potential: The zeta potential is influenced by all components of the formulation. While this compound itself has a negative charge, the overall zeta potential will largely depend on the type and concentration of the surfactant used.[9]
Q3: What is a typical starting concentration for this compound in a nanoemulsion formulation?
Based on published literature, a common starting concentration for this compound as the lipid phase in nanoemulsions ranges from 1% to 5% (w/w) of the total formulation. However, the optimal concentration is highly dependent on the other components of the formulation, including the type and concentration of the surfactant, the presence of a liquid lipid, and the nature of the active ingredient being encapsulated. It is recommended to perform a systematic optimization study, varying the this compound concentration within this range to determine the best formulation for your specific application.
Data Presentation
Table 1: Effect of this compound Concentration on Nanoemulsion Properties (Literature Data)
| Formulation Type | This compound Conc. (% w/w) | Other Lipids | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| SLN | 4.0 | - | Tween 80 (2.0%) | ~150-200 | < 0.3 | Not Reported | [10] |
| SLN | 1.0 | - | Soy lecithin (0.3%), Stearyl amine (0.1%) | Not Reported | Not Reported | Not Reported | [11] |
| NLC | Not Specified | Precirol® ATO 5, Capryol® 90 | Tween® 80 | 200-400 | ~0.3 | Not Reported | [5] |
| SLN | 1.0 - 12.5 | Olive Oil | Tween 80 | 218 - 1030 | 0.611 - 1.000 | -0.112 | [1] |
Note: This table is a summary of data from different studies and direct comparison may not be possible due to variations in preparation methods and other formulation components.
Experimental Protocols
Protocol 1: Preparation of this compound-Based Nanoemulsion using High-Pressure Homogenization
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion where this compound is the primary solid lipid.
Materials:
-
This compound (Lipid Phase)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Span 80, lecithin)
-
Purified Water (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API) - lipophilic
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Beakers and other standard laboratory glassware
Methodology:
-
Preparation of the Lipid Phase: a. Weigh the desired amount of this compound and any other lipid-soluble components (e.g., co-surfactant, API). b. Heat the mixture in a beaker to approximately 10°C above the melting point of this compound (~70°C) until a clear, uniform oil phase is obtained.[8][11]
-
Preparation of the Aqueous Phase: a. Weigh the required amounts of purified water and surfactant. b. Heat the aqueous phase in a separate beaker to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: a. While maintaining the temperature, add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer. b. Once the addition is complete, subject the mixture to high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.[12]
-
High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. b. Homogenize the emulsion at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-7 cycles).[12] The optimal pressure and number of cycles should be determined experimentally.
-
Cooling and Solidification: a. Allow the resulting nanoemulsion to cool down to room temperature. This will cause the lipid phase to solidify, forming the solid lipid nanoparticles.
-
Characterization: a. Characterize the nanoemulsion for particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Evaluate the long-term stability by monitoring these parameters over time at different storage conditions.
Experimental Workflow for Optimizing this compound Concentration
Caption: A workflow for the systematic optimization of this compound concentration.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges associated in stability of food grade nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion preparation [protocols.io]
Technical Support Center: Troubleshooting Stearic Acid Degradation in High-Temperature Processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of stearic acid during high-temperature processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation at high temperatures?
A1: this compound degradation at elevated temperatures is primarily caused by two processes: thermal decomposition and oxidation.
-
Thermal Decomposition: At sufficiently high temperatures, the carbon-carbon bonds within the this compound molecule can break, leading to the formation of smaller hydrocarbon radicals. This process can occur in the absence of oxygen.
-
Oxidation: In the presence of oxygen, this compound can undergo oxidation, a process accelerated by heat, light, and the presence of metal ions. This leads to the formation of various byproducts, including aldehydes and ketones, which can cause discoloration and off-odors.
Q2: At what temperature does this compound begin to decompose?
A2: The onset of thermal decomposition for this compound can vary depending on the experimental conditions, such as the heating rate and the atmosphere. Some studies indicate that decomposition can begin at temperatures as low as 160°C, with more significant degradation occurring at higher temperatures. Thermogravimetric analysis (TGA) has shown major weight loss in the range of 190-280°C.
Q3: What are the common signs of this compound degradation in my product?
A3: Common indicators of this compound degradation include:
-
Discoloration: The development of a yellow or brownish tint is a frequent sign of oxidation.
-
Changes in Odor: The formation of volatile byproducts, such as aldehydes and ketones, can lead to a rancid or unpleasant odor.
-
Changes in Viscosity: The breakdown of the long carbon chain of this compound can alter the rheological properties of your formulation.
-
Formation of Impurities: The appearance of unexpected peaks in analytical tests like HPLC or GC-MS indicates the presence of degradation products.
Q4: How can I prevent or minimize the degradation of this compound during processing?
A4: To minimize degradation, consider the following strategies:
-
Temperature Control: Process at the lowest possible temperature that still achieves the desired outcome.
-
Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen, can significantly reduce oxidation by minimizing contact with oxygen.
-
Use of Antioxidants: Incorporating oil-soluble antioxidants like Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) can inhibit oxidative degradation.
-
Use of Chelating Agents: Adding chelating agents like Ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze oxidation reactions.
-
Light Protection: Storing and processing this compound in opaque containers can prevent photo-oxidation.
Troubleshooting Guides
Issue 1: Yellowing or Discoloration of the Final Product
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Reduce Oxygen Exposure: Blanket the processing vessel with an inert gas like nitrogen. 2. Optimize Temperature: Lower the processing temperature to the minimum effective level. 3. Incorporate Antioxidants: Add an appropriate antioxidant (e.g., BHT, tocopherol) to the formulation. 4. Add Chelating Agents: Introduce a chelating agent (e.g., EDTA) to sequester catalytic metal ions. |
| Presence of Impurities in Raw Material | 1. Source High-Purity this compound: Ensure the starting material has a low iodine value and is free from contaminants. 2. Pre-treatment: Consider treating the this compound with activated carbon to remove color-causing impurities. |
Issue 2: Development of a Rancid or Unpleasant Odor
| Possible Cause | Troubleshooting Steps |
| Formation of Volatile Oxidation Byproducts | 1. Implement Strategies to Prevent Oxidation: Follow the steps outlined in "Issue 1" for reducing oxygen exposure, optimizing temperature, and using antioxidants and chelating agents. 2. Sparging: Gently bubble an inert gas through the molten this compound to help remove volatile off-odors. |
| Contamination | 1. Clean Equipment Thoroughly: Ensure all processing equipment is free from residual materials that could contribute to off-odors. |
Issue 3: Inconsistent Melting Point or Presence of White Spots
| Possible Cause | Troubleshooting Steps |
| Incomplete Melting and Mixing | 1. Ensure Complete Melting: When mixing with other components, ensure that the this compound is fully melted and homogeneously distributed. Uneven melting can lead to the solidification of this compound into white spots as the product cools. 2. Maintain Consistent Temperature: Keep the processing temperature of oils and other components within a consistent and appropriate range (e.g., 37-49°C for some applications) to prevent premature solidification. |
| Impurities | 1. Verify Purity of this compound: Use analytical methods to confirm the purity of the this compound and ensure it meets specifications. |
Data Presentation
Table 1: Thermal Decomposition Onset of this compound
| Analytical Method | Atmosphere | Heating Rate | Decomposition Onset Temperature (°C) | Reference |
| DTA/TG | Static Air | 5-30°C/min | 160 | |
| TGA | Not specified | Not specified | 185 | |
| DTA | Not specified | Not specified | 232 |
Table 2: Common Degradation Products of this compound
| Degradation Process | Byproducts | Analytical Detection Method |
| Thermal Decomposition | Smaller radicals (e.g., C₂H₄, *C₂H₃, *C₂H₅), Alkanes, Olefins, CO, CO₂ | GC-MS |
| Oxidation | Aldehydes, Ketones, Hydroperoxides | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Analysis of this compound and Degradation Products by HPLC
This protocol provides a general guideline for the analysis of this compound and its non-volatile degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and isopropanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 1% acetic acid in water is often used.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205-210 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared sample, a standard solution of pure this compound, and a blank (solvent) into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Additional peaks in the sample chromatogram may correspond to degradation products.
-
Protocol 2: Analysis of Volatile Degradation Products by GC-MS
This protocol is for the identification of volatile compounds generated during the high-temperature processing of this compound.
-
Sample Preparation (Headspace Analysis):
-
Place a known amount of the this compound sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Heat the vial in a headspace autosampler at the desired processing temperature for a specific duration to allow volatile compounds to accumulate in the headspace.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Analysis:
-
The headspace gas is automatically injected into the GC-MS system.
-
Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
managing polymorphism in stearic acid for consistent product formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stearic acid polymorphism for consistent and predictable product formulation.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in this compound and why is it critical in product formulation?
Polymorphism is the ability of a solid material, like this compound, to exist in multiple distinct crystalline forms or structures.[1] These different forms, called polymorphs, have the same chemical composition but differ in their molecular packing. This variation can significantly impact the physicochemical properties of the this compound, including its melting point, solubility, hardness, and stability.[2] For formulation scientists, controlling polymorphism is critical because an unintended switch between forms can lead to product failures such as altered drug release profiles, inconsistent texture, reduced shelf-life, and batch-to-batch variability.[3][4]
Q2: What are the primary polymorphic forms of this compound?
This compound is known to exist in several polymorphic forms, with the most commonly encountered being forms A, B, and C.[1][5][6] The B and C forms are generally more thermodynamically stable.[6] The specific form obtained depends heavily on the crystallization conditions. For example, the B-form is often obtained by slow crystallization from nonpolar solvents, while the C-form is typically produced by rapid crystallization from polar solvents or crystallization from a melt.[1]
Q3: What key factors influence the formation and transformation of this compound polymorphs?
The crystallization of a specific polymorph is a kinetically and thermodynamically driven process influenced by several factors:
-
Solvent: The polarity of the solvent plays a major role. Nonpolar solvents tend to favor the B-form, while polar solvents often yield the C-form.[1]
-
Temperature & Cooling Rate: The crystallization temperature and the rate of cooling significantly affect which polymorph nucleates and grows.[1] Rapid cooling often leads to the C-form.[1]
-
Supersaturation: The level of supersaturation when crystallization begins can determine the resulting form. High supersaturation tends to produce A and C forms, while low supersaturation favors the B form.[7]
-
Additives & Impurities: The presence of surfactants or emulsifiers can direct crystallization towards a single, stable form, regardless of other conditions.[1][7] For instance, sorbitan monostearate can stabilize the C-form.[6]
-
Processing Conditions: Mechanical stress, such as pressure and shear during manufacturing, can induce polymorphic transformations.[3][8]
Q4: How do different polymorphs affect final product quality?
The specific polymorph of this compound used as an excipient can have a profound impact on the final product's characteristics:
-
Physical Stability: Unstable polymorphs can convert to more stable forms over time, causing issues like "blooming" (formation of a white film) on the surface of chocolates or cosmetics.[1]
-
Mechanical Properties: Different polymorphs exhibit different hardness and compressibility, which can lead to inconsistencies in tablet manufacturing, affecting hardness and disintegration profiles.[3][4]
-
Melting Point: Each polymorph has a distinct melting point. This can affect the sensory properties of food products and the performance of topical formulations.[3]
-
Dissolution & Bioavailability: In pharmaceutical formulations, the solubility and dissolution rate of the active pharmaceutical ingredient (API) can be affected by the hydrophobicity of the this compound polymorph, potentially altering the drug's bioavailability.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during formulation that may be related to this compound polymorphism.
| Observed Problem | Probable Polymorphic Cause | Recommended Action & Troubleshooting Steps |
| Grainy or Gritty Texture | Uncontrolled crystallization leading to a mixture of polymorphs or large crystal formation. This is a common issue in creams and whipped soaps.[9] | 1. Control Cooling Rate: Implement a slower, more controlled cooling process. Avoid crash cooling. 2. Add a Stabilizer: Introduce a surfactant or emulsifier (e.g., Span 60) known to direct crystallization to a single desired form.[1] 3. Optimize Mixing: Ensure continuous and appropriate shear during the cooling phase to promote smaller, more uniform crystal size. |
| "Blooming" on Product Surface | Transformation from a less stable to a more stable polymorph over time, causing the stable form to crystallize on the surface.[1] | 1. Induce the Stable Form: Ensure crystallization occurs into the most thermodynamically stable form (often the C-form from a melt) during initial processing. 2. Use Additives: Incorporate emulsifiers that are known to inhibit polymorphic transformations.[1] 3. Storage Conditions: Store the product under stable temperature conditions to minimize the thermodynamic driving force for transformation. |
| Inconsistent Batch Hardness / Brittleness | Variation in the polymorphic composition between batches. Different polymorphs have different crystal habits and packing efficiencies, affecting mechanical properties.[3][4] | 1. Standardize Raw Material: Source this compound from a consistent supplier and perform incoming quality control to verify its polymorphic form.[10] 2. Strictly Control Process Parameters: Tightly control and document cooling rates, crystallization temperatures, and mixing speeds.[3] 3. Characterize Batches: Routinely use DSC or XRD to confirm the polymorphic identity of the this compound in each batch. |
| Variable Tablet Disintegration / Drug Dissolution | Excessive hydrophobicity or interaction with the API due to an undesired polymorph.[3] this compound can form a water-repellent film around drug particles. | 1. Optimize Concentration: Titrate the this compound concentration to the lowest effective level (typically 0.5% to 3%) to minimize hydrophobicity effects.[3] 2. Control Polymorph: Ensure crystallization into a polymorph with known and consistent properties. 3. Evaluate API Interaction: Check for potential interactions between the API and this compound, which can be influenced by the polymorphic form.[3] |
Analytical & Experimental Protocols
Q5: How can I definitively identify the polymorph of this compound in my sample?
A combination of analytical techniques is often used for unambiguous identification. The most common and powerful methods are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[11][12][13] Polarized Light Microscopy (PLM) can also provide useful qualitative information about crystal morphology.
Caption: Experimental workflow for identifying and addressing this compound polymorphism issues.
Methodology 1: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events like melting and solid-solid phase transitions. Each polymorph has a unique melting point and may exhibit characteristic transition peaks.
-
Objective: To identify the melting point and detect any polymorphic transitions.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample or final product into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Protocol:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate, typically 5-10°C/min, up to a temperature above the highest expected melting point (e.g., 80°C).
-
Record the heat flow versus temperature to generate a thermogram.
-
-
Data Interpretation:
| Observed Thermal Event | Interpretation |
| Single, sharp endotherm | Indicates the melting of a relatively pure, single polymorphic form. |
| Broad or multiple endotherms | Suggests the presence of a mixture of polymorphs or impurities. |
| Exothermic peak followed by an endotherm | Indicates a transition from a metastable to a more stable polymorph before melting. |
Methodology 2: Powder X-Ray Diffraction (PXRD)
PXRD is a powerful technique that provides information about the crystallographic structure. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.
-
Objective: To obtain the diffraction pattern of the crystalline sample for polymorph identification.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: Gently pack the powder sample into the sample holder, ensuring a flat, level surface.
-
Experimental Protocol:
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a defined 2θ (2-theta) range, typically from 2° to 40°.
-
Set the step size (e.g., 0.02°) and scan speed (e.g., 1°/min).
-
Record the diffraction intensity versus the 2θ angle.
-
-
Data Interpretation: Compare the positions (2θ values) and relative intensities of the diffraction peaks in the obtained pattern with reference patterns for known this compound polymorphs (A, B, C). The long-spacing peaks (low 2θ angles) and short-spacing peaks (2θ between 19-25°) are particularly important for identification.[7]
Control Strategies & Best Practices
Q6: What are the most effective strategies for controlling this compound polymorphism to ensure product consistency?
A proactive approach focused on understanding and controlling crystallization is key. The goal is to consistently produce the desired, most stable polymorph.
Caption: Key factors to manipulate for controlling this compound polymorphism during formulation.
Best Practices:
-
Material Sourcing: Qualify and use a consistent source of this compound. Purity variations can affect crystallization behavior.
-
Process Parameter Definition: Define and validate strict processing parameters, including heating temperatures, cooling profiles, mixing speeds, and hold times.
-
Utilize Additives: Where appropriate, incorporate surfactants or other excipients that are known to stabilize the desired polymorph.[1][6] This can "force" the crystallization into a single form and prevent transitions.
-
Seeding: In some processes, seeding the molten or dissolved this compound with crystals of the desired polymorph can be an effective way to control the final crystalline form.
-
Characterization: Implement routine QC testing (e.g., DSC) on incoming raw materials and final products to ensure polymorphic consistency from batch to batch.
References
- 1. kinampark.com [kinampark.com]
- 2. jocpr.com [jocpr.com]
- 3. Optimizing this compound for High Compression Tablet Formulations [eureka.patsnap.com]
- 4. How to Improve this compound Blend for Increased Rigidness [eureka.patsnap.com]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Libra ETD [libraetd.lib.virginia.edu]
- 9. reddit.com [reddit.com]
- 10. petercremerna.com [petercremerna.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism, crystallinity and hydrophilic-lipophilic balance of this compound and this compound-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for the enzymatic synthesis of stearic acid esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the enzymatic synthesis of stearic acid esters.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the synthesis of this compound esters?
A1: Lipases (E.C. 3.1.1.3) are the most frequently used enzymes for synthesizing this compound esters.[1] Immobilized lipases are often preferred due to their enhanced stability and ease of reuse. Commonly used lipases include:
-
Candida antarctica lipase B (CALB), often available commercially as Novozym 435.[2]
-
Rhizomucor miehei lipase.[5]
-
Porcine pancreas lipase (PPL).[5]
Q2: What are the key reaction parameters to optimize for this compound ester synthesis?
A2: The critical parameters that significantly influence the yield and reaction rate of enzymatic this compound ester synthesis are:
-
Temperature: Influences enzyme activity and reaction kinetics.
-
Substrate Molar Ratio: The ratio of alcohol to this compound affects the reaction equilibrium.
-
Enzyme Concentration: The amount of lipase directly impacts the reaction rate.
-
Reaction Time: Sufficient time is required to reach equilibrium or desired conversion.
-
Water Activity: The presence of water can shift the equilibrium towards hydrolysis, the reverse reaction of esterification.[1]
Q3: Should I use a solvent-based or a solvent-free system?
A3: Both solvent-free and solvent-based systems can be employed for the enzymatic synthesis of this compound esters.[1]
-
Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher volumetric productivity.
-
Solvent-based systems may be necessary to dissolve solid substrates like this compound and can help to alleviate substrate inhibition. Non-polar, hydrophobic solvents are generally recommended to minimize enzyme denaturation.
Troubleshooting Guide
Problem 1: Low or No Ester Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the storage conditions and expiration date of the lipase. - Test the enzyme activity using a standard substrate and protocol. |
| Excess Water in the Reaction | - Ensure all substrates and solvents are anhydrous. - Use molecular sieves or a vacuum to remove water produced during the reaction.[6] A minimal amount of water is necessary to maintain the enzyme's active conformation, but excess water will favor hydrolysis.[1] |
| Suboptimal Substrate Molar Ratio | - An excess of the alcohol is often used to shift the equilibrium towards ester formation.[3] - Optimize the molar ratio of alcohol to this compound. Ratios from 1:1 to 15:1 (alcohol:this compound) have been investigated.[3][7] |
| Substrate or Product Inhibition | - High concentrations of short-chain alcohols or the this compound itself can inhibit the lipase.[1] - Consider a fed-batch approach where one substrate is added gradually. - If product inhibition is suspected, investigate in-situ product removal techniques. |
Problem 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | - Determine the optimal temperature for your specific lipase. Temperatures typically range from 40°C to 80°C.[3][8] Note that higher temperatures can lead to enzyme deactivation over time.[6] |
| Insufficient Enzyme Concentration | - Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[1] |
| Poor Mixing/Mass Transfer Limitation | - Increase the agitation speed to ensure proper mixing of the reactants and the enzyme, especially in heterogeneous systems. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Various this compound Esters
| Ester Product | Lipase Source | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time | Conversion/Yield | Reference |
| Alkyl Stearates | Candida rugosa | C1-C16 Alcohols | 5:1 to 15:1 | 40-60 | 1-5 days | >90% | [3][4] |
| Ethyl Stearate | Novozym 435 | Ethanol | 5:1 | 60 | 24 h | 92% | [7] |
| Stearoyl Lactic Acid Ester | Rhizomucor miehei | Lactic Acid | N/A | N/A | N/A | 26.9% | [5] |
| Polyglycerol-2 this compound Esters | Novozym 435 | Polyglycerol-2 | 1.8:1 | 80 | N/A | N/A | [8] |
| Glucose Stearate | Immobilized Lipase | Glucose | 1:2 (Sugar:Acid) | 40 | 48 h | 87.2% | [9] |
Experimental Protocols
General Protocol for the Enzymatic Synthesis of Alkyl Stearates
This protocol is a generalized starting point and should be optimized for your specific enzyme and experimental setup.
-
Reactant Preparation:
-
Weigh 1.0 g (3.51 mmol) of this compound and add it to a clean, dry reaction vessel.
-
Add the corresponding alkyl alcohol at the desired molar ratio (e.g., 5:1, 10:1, or 15:1 alcohol to this compound).[3]
-
-
Enzyme Addition:
-
Add the lipase (e.g., Candida rugosa lipase) at a concentration of 1-10% (w/w) of the total substrate mass.
-
-
Reaction Setup:
-
Reaction Monitoring:
-
Allow the reaction to proceed for the desired duration (e.g., 24-120 hours).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound.
-
-
Product Recovery:
-
After the reaction, separate the enzyme from the reaction mixture by filtration or centrifugation.
-
The product can be purified from the remaining substrates, for example, by vacuum distillation or column chromatography.
-
Visualizations
Caption: A typical experimental workflow for the enzymatic synthesis of this compound esters.
Caption: A decision-making flowchart for troubleshooting low yield in enzymatic esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]
- 4. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of stearoyl lactic acid ester catalyzed by lipases from Rhizomucor miehei and porcine pancreas optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014056756A1 - Three-stage method for the enzymatic synthesis of fatty acid esters - Google Patents [patents.google.com]
- 7. Enzymatic esterification of this compound and ethanol for ethyl stearate production [sfera.unife.it]
- 8. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Stearic Acid and Palmitic Acid on Cell Viability: A Research Guide
An Objective Evaluation for Researchers and Drug Development Professionals
The cellular impact of saturated fatty acids (SFAs) is a critical area of study in metabolic disease, oncology, and toxicology. Among the most abundant dietary SFAs, palmitic acid (C16:0) and stearic acid (C18:0) are often studied for their roles in cellular processes. While structurally similar, their effects on cell viability can be markedly different. This guide provides an objective comparison of their lipotoxic effects, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.
Comparative Effects on Cell Viability: A Data-Driven Overview
While both palmitic acid (PA) and this compound (SA) are capable of inducing apoptosis (lipotoxicity) in various cell lines, a significant body of evidence indicates that palmitic acid is generally more cytotoxic.[1][2] However, this effect is highly context-dependent, with some studies reporting this compound to be more potent, particularly in certain cancer and pancreatic β-cell lines.[3][4]
The differential toxicity is not due to the saturation itself, but rather the distinct metabolic fates of these two molecules within the cell. The key distinction lies in the efficient conversion of this compound into the less toxic monounsaturated fatty acid, oleic acid.[5][6]
Quantitative Data Summary
The following table summarizes experimental data from studies comparing the effects of this compound and palmitic acid on cell viability across different cell types.
| Cell Line | Fatty Acid | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Assay Used | Reference |
| PC12 (Neuronal) | This compound | 300 | 24 | 8.8% Viability | Trypan Blue | [7] |
| Palmitic Acid | 300 | 24 | 16.6% Viability | Trypan Blue | [7] | |
| Human Granulosa | This compound | 250 | 48 | ~50% Reduction | Not Specified | [8][9] |
| Palmitic Acid | 250 | 48 | ~60% Reduction | Not Specified | [8][9] | |
| Rat Leydig | This compound | 200 | 24 | ~50% Reduction | Not Specified | [10] |
| Palmitic Acid | 200 | 24 | ~60% Reduction | Not Specified | [10] | |
| Human Osteoblasts | Palmitic Acid | - | - | Higher lipotoxic effect than stearate | Not Specified | [1] |
| INS-1 (Pancreatic β) | This compound | - | - | Stronger lipotoxic effect than palmitate | MTT, Hoechst | [3] |
Key Mechanistic Differences: Metabolism and Signaling
The divergent effects of palmitic and this compound on cell survival are primarily attributed to their differential processing by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) and the subsequent impact on cellular stress pathways, particularly Endoplasmic Reticulum (ER) stress.
The Pivotal Role of Stearoyl-CoA Desaturase-1 (SCD1)
SCD1 is a critical enzyme located in the endoplasmic reticulum that catalyzes the insertion of a double bond into saturated fatty acyl-CoAs.[6] Its primary substrates are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), converting them into palmitoleoyl-CoA (C16:1) and oleoyl-CoA (C18:1), respectively.[11] this compound is a preferred substrate for SCD1 and is efficiently converted to oleic acid, a monounsaturated fatty acid (MUFA). MUFAs are readily incorporated into neutral lipids like triglycerides, which are stored in lipid droplets—a process that sequesters fatty acids and mitigates their toxic potential.[2][12]
In contrast, palmitic acid is a poorer substrate for SCD1.[12] An accumulation of saturated fatty acids, particularly palmitate, in cellular membranes and the ER leads to lipotoxicity, ER stress, and activation of apoptotic pathways.[6][13] Inhibition of SCD1 activity has been shown to increase SFA-induced cell death, underscoring its protective role.[14][15]
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of palmitate that is not efficiently desaturated or stored leads to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network designed to restore ER homeostasis.[13] However, chronic or overwhelming ER stress triggers apoptosis. Palmitate robustly activates all three major UPR branches (PERK, IRE1α, and ATF6), leading to the expression of pro-apoptotic factors like CHOP.[13][16] This cascade culminates in the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and programmed cell death.[7][17] Because this compound is readily converted to oleic acid, it does not typically induce ER stress to the same degree.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of stearic and palmitic acid lipotoxicity.
Fatty Acid Stock Preparation and Cell Treatment
A common method for preparing fatty acids for cell culture involves conjugation to bovine serum albumin (BSA) to mimic physiological transport and enhance solubility.
-
Preparation: Dissolve sodium palmitate or sodium stearate in sterile water at 70°C to create a 100 mM stock solution.
-
Conjugation: Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium. Warm to 37°C.
-
Complexing: Add the fatty acid stock solution dropwise to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 4:1 fatty acid to BSA) and a working stock concentration (e.g., 5 mM).
-
Treatment: Dilute the fatty acid-BSA complex in complete culture medium to the final desired concentration (e.g., 250 µM) before adding to cells. A BSA-only solution should be used as a vehicle control.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the prepared fatty acid-BSA complexes or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solubilized product at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Saturated FFAs, palmitic acid and this compound, induce apoptosis in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of palmitate-induced endoplasmic reticulum stress and apoptosis in pancreatic β-cells by stearoyl-CoA desaturase and Elovl6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Distinct Effects of Palmitic and Oleic Acid on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules [frontiersin.org]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Stearoyl-CoA desaturase 1 deficiency exacerbates palmitate-induced lipotoxicity by the formation of small lipid droplets in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 17. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearic Acid Quantification in Plasma: A Comparative Guide to LC-MS/MS Validation
For researchers, scientists, and drug development professionals, the accurate quantification of stearic acid in plasma is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies for this compound analysis, supported by experimental data and detailed protocols.
This compound, a saturated long-chain fatty acid, is implicated in numerous biological functions and is a key area of interest in metabolic research and drug development. While traditional methods like gas chromatography (GC) often necessitate derivatization, LC-MS/MS has emerged as a preferred technique due to its high sensitivity, selectivity, and ability to analyze fatty acids in their native form.[1][2] However, challenges such as environmental contamination with ubiquitous fatty acids like this compound require careful method development and validation to ensure accurate quantification.[1]
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of this compound in human plasma. These methods demonstrate the robustness and reliability of the technique for both research and clinical applications.
| Method Validation Parameter | UPLC-MS/MS Method 1 [3][4] | LC-MS/MS Method 2 [1] | LC-MS/MS Method 3 [5] |
| Linearity (Correlation Coefficient, R²) | >0.99 | Good linearity obtained | R² > 0.99 for related fatty acids |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1 ng/mL (as part of a 19 fatty acid panel) | 2.4–285.3 nmol/L range for omega 3 & 6 fatty acids |
| Intra-day Precision (%CV) | 0.62% - 13.90% | < 10% at lowest calibration point | Not explicitly stated for this compound |
| Inter-day Precision (%CV) | 0.55% - 13.29% | Not explicitly stated | Not explicitly stated for this compound |
| Recovery (%) | 77.7% - 109.7% | Not explicitly stated | Not explicitly stated |
| Matrix Effect (%) | 90.0% - 113.5% | Use of a delay column to remove matrix peaks | Not explicitly stated |
Table 1: Comparison of Quantitative Validation Parameters for this compound Quantification in Plasma.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are summaries of key experimental protocols from published and validated methods.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
A common approach for extracting this compound from plasma involves protein precipitation followed by liquid-liquid extraction.
Protocol based on Qian et al. (2024): [3][4]
-
To 10 µL of plasma sample, add 100 µL of methanol.
-
Add 14 µL of an internal standard solution (e.g., a deuterated analog of another fatty acid like AA-d8).
-
Add 90 µL of acetonitrile and shake thoroughly for 2 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
The supernatant is then ready for LC-MS/MS analysis.
Alternative Protocol using Methyl Tert-Butyl Ether (MTBE): [6]
-
To a 10 µL plasma aliquot, add 225 µL of cold methanol containing an internal standard (e.g., d3-palmitic acid).
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation at 14,000 rpm for 2 minutes.
-
Collect the upper organic layer for analysis.
Chromatographic Separation
Reversed-phase liquid chromatography is commonly employed to separate this compound from other plasma components.
Typical UPLC Conditions: [3][4]
-
Column: ACQUITY UPLC BEH C8 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.35 mL/min
-
Gradient: A linear gradient is typically used to achieve optimal separation.
Mass Spectrometric Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Typical MS/MS Parameters: [2][5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: The specific precursor-to-product ion transition for this compound is monitored. For example, for nitrated this compound analogs, transitions like m/z 326 > 46 have been used.[7]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d35) is recommended for the most accurate quantification to correct for matrix effects and variations in extraction efficiency.
Experimental Workflow and Data Analysis
The overall workflow for this compound quantification in plasma using LC-MS/MS is a multi-step process that requires careful execution and data analysis.
Alternative Methodologies
While LC-MS/MS is a powerful technique, other methods have been traditionally used and offer different advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS separates volatile compounds based on their boiling points and provides mass spectral data for identification and quantification.
-
Requirement: Fatty acids are non-volatile and require a derivatization step, typically esterification (e.g., to fatty acid methyl esters - FAMEs), prior to analysis.[1] This adds a step to the sample preparation and can introduce variability.
-
Comparison: While a robust and well-established technique, the derivatization requirement makes it more time-consuming compared to the direct analysis offered by LC-MS/MS for free fatty acids.
Colorimetric Assays:
-
Principle: These methods rely on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte.
-
Comparison: Colorimetric methods are generally less specific and sensitive than mass spectrometry-based techniques and may be subject to interference from other components in the plasma matrix.[8]
Inter-laboratory Comparison and Method Harmonization
Ensuring the comparability of results between different laboratories is a significant challenge in lipidomics. The National Institute of Standards and Technology (NIST) has conducted interlaboratory comparison studies for fatty acid measurements in serum and plasma.[9] These studies highlight the need for standardized methods and the use of certified reference materials to improve the accuracy and reproducibility of fatty acid quantification.[10] The results from these programs indicate that while intra-laboratory precision can be good, there is often a need for improvement in inter-laboratory agreement.
References
- 1. shimadzu.com [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, this compound, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. DETERMINATION OF FREE FATTY ACIDS IN PLASMA BY A COLORIMETRIC PROCEDURE: AN APPRAISAL OF THE METHOD AND COMPARISON WITH OTHER TECHNICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 10. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Stearic Acid: A Neutral Player or a Subtle Modulator? A Guide to Its Use as a Negative Control in Lipid Metabolism Studies
For researchers in lipid metabolism, identifying a truly neutral control is paramount. Stearic acid, a saturated fatty acid (S18:0), has often been positioned as a benign counterpart to the more notoriously lipotoxic palmitic acid (S16:0). This guide provides a comprehensive comparison of this compound with other common long-chain fatty acids, supported by experimental data, to critically evaluate its suitability as a negative control in studies of lipid metabolism.
At a Glance: this compound vs. Other Fatty Acids
This compound exhibits distinct metabolic effects compared to other saturated and unsaturated fatty acids. While it is saturated, its impact on key metabolic parameters often diverges from that of palmitic acid and can sometimes parallel the effects of the monounsaturated oleic acid.
| Parameter | This compound (C18:0) | Palmitic Acid (C16:0) | Oleic Acid (C18:1) |
| LDL Cholesterol | Generally neutral or lowering effect[1][2][3][4][5][6] | Increases LDL cholesterol[1][5] | Neutral or lowering effect |
| HDL Cholesterol | Some studies report a decrease or no significant difference[1][3] | Variable effects reported | Generally neutral or increases HDL |
| Triglycerides | Largely neutral effect[1][3][6] | May increase triglycerides | May lower triglycerides |
| Insulin Sensitivity | Effects are debated; some studies show no impairment, while others suggest induction of hepatic insulin resistance[7][8] | Induces insulin resistance[9] | Generally improves or has a neutral effect on insulin sensitivity[9] |
| Inflammation | Role is debated; some studies suggest a neutral or even beneficial effect, while others associate it with inflammation[1] | Pro-inflammatory[9] | Generally anti-inflammatory |
| Lipotoxicity & ER Stress | Can induce lipotoxicity and ER stress, particularly in certain cell types[10][11][12] | A well-established inducer of lipotoxicity and ER stress[9] | Can protect against saturated fatty acid-induced lipotoxicity[13] |
| Cellular Uptake | Slower uptake compared to oleic and palmitic acids[14] | Readily taken up by cells | Readily taken up by cells |
| Desaturation | Efficiently converted to oleic acid by Stearoyl-CoA Desaturase (SCD)[14][15] | Less efficiently desaturated compared to this compound[14][16] | Already unsaturated |
Delving Deeper: Key Metabolic Pathways
The differential effects of this compound can be attributed to its unique handling by cellular metabolic pathways.
The Role of Stearoyl-CoA Desaturase (SCD)
A critical factor distinguishing this compound from palmitic acid is its rapid conversion to the monounsaturated fatty acid, oleic acid, by the enzyme Stearoyl-CoA Desaturase (SCD).[14][16][15] This desaturation step is crucial as it transforms a saturated fatty acid into a less lipotoxic monounsaturated fatty acid. Palmitic acid is a poorer substrate for SCD.[14][16]
Impact on Insulin Signaling
The effect of this compound on insulin signaling is complex and appears to be context-dependent. Some studies in healthy individuals suggest that a diet rich in this compound does not impair glucose tolerance or insulin sensitivity when compared to an oleic acid-rich diet.[8] However, other research indicates that high levels of dietary stearate can induce hepatic insulin resistance.[7] Interestingly, at the cellular level, this compound has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.[17][18] This inhibition could potentially enhance insulin receptor signaling.[17][18]
Endoplasmic Reticulum (ER) Stress and Lipotoxicity
While generally considered less toxic than palmitic acid, this compound is not entirely benign. Studies have shown that this compound can induce ER stress and apoptosis in various cell types, including pancreatic β-cells and circulating angiogenic cells.[10][11][12][13] The induction of ER stress markers like GRP78 and CHOP has been observed following this compound treatment.[11][12] However, the unsaturated fatty acid, α-linolenic acid, has been shown to mitigate this compound-induced ER stress and apoptosis.[11]
Experimental Protocols
Precise and reproducible experimental protocols are crucial for studying the effects of fatty acids in vitro.
Preparation of Fatty Acid-BSA Complexes
Fatty acids are poorly soluble in aqueous culture media and are typically complexed to bovine serum albumin (BSA) to facilitate their delivery to cells.
Materials:
-
This compound, Palmitic acid, Oleic acid
-
Ethanol or DMSO
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation: Dissolve the fatty acid in ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).[19][20]
-
BSA Solution Preparation: Prepare a solution of fatty acid-free BSA in PBS or serum-free culture medium (e.g., 10% w/v).
-
Complexation: Warm the BSA solution to 37°C. While vortexing, slowly add the fatty acid stock solution to the BSA solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).
-
Incubation: Incubate the fatty acid-BSA complex solution at 37°C for at least 30 minutes to allow for complete complexation.
-
Sterilization and Storage: Sterilize the final solution by passing it through a 0.22 µm filter. The complex can be stored at -20°C.
Cellular Treatment Workflow
A typical workflow for treating cultured cells with fatty acids involves several key steps.
Conclusion: Is this compound a Suitable Negative Control?
The evidence suggests that while this compound is generally less metabolically disruptive than palmitic acid, it is not entirely inert. Its rapid conversion to oleic acid is a key mitigating factor against lipotoxicity. However, its potential to induce ER stress in certain contexts and its complex effects on insulin signaling warrant careful consideration.
Researchers should:
-
Acknowledge the metabolic conversion of this compound to oleic acid when interpreting results.
-
Consider the specific cell type and metabolic context of their experiments, as the effects of this compound can be cell-type specific.
-
Include multiple controls , such as a vehicle control (BSA alone) and potentially another fatty acid like oleic acid, to provide a more complete picture of the metabolic response.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitic Acid Versus this compound: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Versus this compound: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of this compound on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High levels of dietary stearate promote adiposity and deteriorate hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-stearic acid diet does not impair glucose tolerance and insulin sensitivity in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Linolenic acid prevents endoplasmic reticulum stress-mediated apoptosis of this compound lipotoxicity on primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Linolenic acid prevents endoplasmic reticulum stress-mediated apoptosis of this compound lipotoxicity on primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Saturated this compound on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid [mdpi.com]
- 14. Metabolic fate of oleic acid, palmitic acid and this compound in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Stearic Acid vs. Oleic Acid: A Comparative Analysis of Their Impact on Membrane Biophysics
For Researchers, Scientists, and Drug Development Professionals
The lipid composition of cellular membranes is a critical determinant of their biophysical properties, which in turn regulate a vast array of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-embedded proteins. Among the myriad of lipid species, saturated and unsaturated fatty acids play a pivotal role in modulating membrane structure and function. This guide provides an objective comparative analysis of two C18 fatty acids, the saturated stearic acid and the monounsaturated oleic acid, on membrane biophysics, supported by experimental data.
The Opposing Effects of Stearic and Oleic Acid on Membrane Order and Fluidity
This compound, a saturated fatty acid with a linear hydrocarbon chain, and oleic acid, a monounsaturated fatty acid with a cis double bond inducing a kink in its structure, exhibit contrasting effects on the biophysical properties of lipid bilayers. This compound is known to increase membrane rigidity, while oleic acid enhances its fluidity.[1] This fundamental difference stems from their distinct molecular geometries and their ability to pack within the lipid bilayer.
Quantitative Analysis of Biophysical Parameters
The following tables summarize quantitative data from various experimental techniques, illustrating the differential effects of this compound and oleic acid on key membrane biophysical parameters.
| Parameter | Effect of this compound | Effect of Oleic Acid | Reference Phospholipid | Experimental Technique | Source |
| Phase Transition Temperature (Tm) | Increases | Decreases | Phosphatidylethanolamine (PE) | X-ray Diffraction | [2][3] |
| Membrane Fluidity (Fluorescence Anisotropy, r) | Increases (more ordered) | Decreases (more fluid) | Model Membranes | Fluorescence Anisotropy | [4][5] |
| Lipid Packing | Increases order | Decreases order | Phospholipid Bilayers | Fluorescence Anisotropy | [4] |
Table 1: Comparative Effects on Membrane Phase and Fluidity.
| Parameter | Effect of this compound | Effect of Oleic Acid | Model System | Experimental Technique | Source |
| Membrane Thickness | Generally increases or shows minimal change | Can induce thinning | Phosphatidylethanolamine membranes | X-ray Diffraction | [2][3] |
| Lipid Acyl Chain Order | Increases | Decreases | Phospholipid acyl chains | Fluorescence Anisotropy | [4] |
Table 2: Comparative Effects on Membrane Structure.
Experimental Methodologies
The data presented in this guide are derived from a range of biophysical techniques. Below are detailed protocols for the key experiments cited.
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm) of lipid membranes.
Protocol:
-
Sample Preparation: Hydrate a known amount of lipid (e.g., DMPC or DPPC) and the fatty acid of interest (stearic or oleic acid) in a buffer solution (e.g., PBS) to form multilamellar vesicles (MLVs). The concentration of the lipid suspension is typically in the range of 1-10 mg/mL.
-
DSC Measurement:
-
Load the lipid suspension into the sample cell of the calorimeter and an equal volume of buffer into the reference cell.
-
Scan the sample and reference cells over a defined temperature range (e.g., 10°C to 60°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a measure of membrane fluidity.
Protocol:
-
Probe Labeling: Incubate the lipid vesicles with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative trimethylammonium-DPH (TMA-DPH). The probe partitions into the hydrophobic core of the membrane.
-
Anisotropy Measurement:
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 358 nm for TMA-DPH).
-
Measure the intensity of the emitted fluorescence in both the vertical (I_parallel) and horizontal (I_perpendicular) planes relative to the excitation plane.
-
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation:
-
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where G is an instrumental correction factor.
-
Higher 'r' values indicate restricted rotational motion and thus lower membrane fluidity (a more ordered membrane).
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers and probe their mechanical properties at the nanoscale.
Protocol:
-
Sample Preparation: Form a supported lipid bilayer (SLB) on a flat substrate, such as mica, by vesicle fusion.
-
Imaging:
-
Image the SLB in a liquid environment (buffer) using either contact or tapping mode AFM.
-
The AFM tip scans the surface, and the deflection of the cantilever is used to generate a topographical image.
-
-
Force Spectroscopy:
-
Position the AFM tip over a specific area of the bilayer.
-
Perform a force-distance cycle where the tip approaches, indents, and retracts from the membrane.
-
The resulting force-distance curve can be used to determine the breakthrough force (the force required to puncture the bilayer), which is related to the membrane's mechanical stability. The thickness of the bilayer can also be measured from the breakthrough event.[6][7][8]
-
Impact on Cellular Signaling Pathways
The alterations in membrane biophysics induced by stearic and oleic acid have significant implications for cellular signaling. Changes in membrane fluidity and lipid packing can modulate the activity of membrane-associated enzymes and receptors.
One notable example is the regulation of inflammatory signaling pathways. This compound has been shown to induce pro-inflammatory responses in cells, partly through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In contrast, oleic acid can counteract this effect.[9] Oleic acid's ability to increase membrane fluidity may displace this compound from the phospholipid bilayer, thereby preventing the initiation of this compound-induced signaling cascades that lead to inflammation.[10]
Caption: Oleic acid inhibits this compound-induced NF-κB activation.
Experimental and Logical Workflow
The investigation of the effects of fatty acids on membrane biophysics typically follows a structured workflow, from sample preparation to data analysis and interpretation.
Caption: General workflow for analyzing fatty acid effects on membranes.
Conclusion
The comparative analysis of this compound and oleic acid reveals their profoundly different impacts on membrane biophysics. This compound, as a saturated fatty acid, promotes a more ordered, gel-like state, increasing membrane rigidity. In contrast, the cis-unsaturated oleic acid introduces disorder, enhancing membrane fluidity. These biophysical alterations have direct consequences for cellular function, notably influencing signaling pathways involved in inflammation. Understanding these fundamental differences is crucial for researchers in cell biology, biochemistry, and drug development, as the lipid environment can significantly impact the efficacy and mechanism of action of membrane-targeting therapeutics. The experimental protocols and data presented herein provide a foundational guide for the investigation of lipid-membrane interactions.
References
- 1. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 9. Oleic acid inhibits this compound-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes | Semantic Scholar [semanticscholar.org]
Stearic Acid's Neutral Stance in Cardiometabolic Health: A Comparative Guide to Long-Chain Saturated Fatty Acids
A comprehensive analysis of dietary long-chain saturated fatty acids reveals a nuanced landscape where stearic acid (C18:0) distinguishes itself from its counterparts—palmitic (C16:0), myristic (C14:0), and lauric (C12:0) acids—by exhibiting a largely neutral to potentially favorable profile on key cardiometabolic risk factors. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
While dietary guidelines have historically recommended a reduction in overall saturated fat intake, emerging evidence underscores the importance of differentiating between individual saturated fatty acids (SFAs). A consistent body of evidence from clinical trials demonstrates that this compound has a more favorable impact on blood lipid profiles compared to other prevalent long-chain SFAs.[1][2][3][4]
Impact on Lipid Profiles: A Clear Distinction
Numerous studies have consistently shown that substituting dietary palmitic acid with this compound leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C), a primary target for cardiovascular disease risk reduction.[1][2][4] While some studies report a concurrent decrease in high-density lipoprotein cholesterol (HDL-C) with this compound consumption, the effect on the total cholesterol to HDL-C ratio, a key predictor of cardiovascular risk, is often neutral or improved.[5][6] In comparison, palmitic, myristic, and lauric acids have been shown to raise LDL-C levels.[7] The impact of this compound on triglycerides is generally considered neutral.[1]
Quantitative Comparison of Lipid Profile Changes
| Cardiometabolic Marker | This compound vs. Palmitic Acid | This compound vs. Myristic Acid | This compound vs. Lauric Acid |
| Total Cholesterol (TC) | Lower with this compound[1][2][4] | Lower with this compound | Lower with this compound[7] |
| LDL Cholesterol (LDL-C) | Lower with this compound[1][2][4] | Lower with this compound | Lower with this compound[7] |
| HDL Cholesterol (HDL-C) | Lower or Neutral with this compound[1][2][4] | Higher with Myristic Acid | Higher with Lauric Acid[7] |
| Triglycerides (TG) | Generally Neutral[1] | Inconsistent Results | Inconsistent Results |
| Apolipoprotein B (ApoB) | Inconsistent Results[1] | - | - |
| Apolipoprotein A1 (ApoA1) | Lower with this compound[1] | - | - |
Inflammation and Endothelial Function: A Complex Picture
The comparative effects of long-chain saturated fatty acids on inflammation and endothelial function are less straightforward. In vitro and some clinical studies suggest that palmitic acid possesses pro-inflammatory properties, potentially through the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8][9][10][11] In contrast, the role of this compound in inflammation is more debated, with some studies suggesting a neutral or even anti-inflammatory effect.[1] However, one cross-sectional study associated red blood cell this compound with inflammatory and endothelial dysfunction biomarkers in individuals at cardiovascular risk.[12][13] A randomized controlled trial found that a diet rich in palmitic acid decreased the anti-inflammatory cytokine interleukin-10 (IL-10) compared to a this compound-rich diet.[5][6]
Insulin Sensitivity and Glucose Metabolism
The impact of different long-chain saturated fatty acids on insulin sensitivity is an area of active investigation. Some studies suggest that palmitic acid can induce insulin resistance through mechanisms involving the synthesis of ceramides, which can impair insulin signaling. While some research indicates that this compound may not have the same detrimental effects on insulin sensitivity, more research is needed to fully elucidate these differences.
Experimental Protocols
Dietary Intervention Trial Protocol (Example)
A randomized, crossover dietary intervention study could be designed to compare the effects of this compound and palmitic acid.
-
Participants: Healthy adults with baseline LDL-C levels within a specified range.
-
Dietary Periods: Two isocaloric dietary periods of 4-6 weeks each, separated by a washout period.
-
Intervention Diets: Diets would be identical except for the primary source of saturated fat, providing a target percentage of energy from either this compound or palmitic acid. The fatty acid composition of the experimental fats would be confirmed by gas chromatography.
-
Outcome Measures: Blood samples would be collected at the beginning and end of each dietary period for the analysis of lipid profiles, inflammatory markers, and markers of insulin sensitivity.
Laboratory Methods
-
Lipid Profile Analysis: Plasma or serum concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides would be determined using standard enzymatic colorimetric assays. Apolipoproteins B and A1 could be measured by immunoturbidimetry.
-
Inflammatory Marker Analysis: High-sensitivity C-reactive protein (hs-CRP) would be measured using a high-sensitivity immunoassay. Pro-inflammatory cytokines such as IL-6 and TNF-α would be quantified using enzyme-linked immunosorbent assays (ELISA).
-
Insulin Sensitivity Assessment: Insulin sensitivity can be assessed using various methods, including the homeostatic model assessment of insulin resistance (HOMA-IR), calculated from fasting glucose and insulin levels, or the more rigorous hyperinsulinemic-euglycemic clamp technique.[14][15][16][17][18]
-
Plasma Fatty Acid and Ceramide Analysis: The fatty acid composition of plasma lipids would be determined by gas chromatography-mass spectrometry (GC-MS). Plasma ceramide species would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22][23]
Signaling Pathways
The differential effects of stearic and palmitic acid on cardiometabolic health can be attributed to their distinct interactions with cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palmitic Acid Versus this compound: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Versus this compound: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. The effects of consumption of interesterified fats rich in palmitic acid compared with this compound on intermediary markers of cardiometabolic disease risk: a randomized controlled trial in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturated fat, regardless of type, linked with increased heart disease risk • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Saturated palmitic acid induces myocardial inflammatory injuries through direct binding to TLR4 accessory protein MD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, but not Palmitic Acid, is Associated with Inflammatory and Endothelial Dysfunction Biomarkers in Individuals at Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 15. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 16. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. U Mass - Hyperinsulinemic-euglycemic clamp [protocols.io]
- 18. prosciento.com [prosciento.com]
- 19. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 22. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Purity of Stearicious Acid from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of raw materials is paramount. Stearic acid, a widely used excipient and chemical reagent, is commercially available in various grades from numerous suppliers. The seemingly minor differences in purity can have a significant impact on experimental outcomes, product stability, and biological activity. This guide provides a framework for evaluating the purity of this compound from different commercial suppliers, complete with experimental protocols and comparative data.
The quality of this compound can vary based on its source (animal or vegetable) and the manufacturing process.[1] Impurities can include other saturated fatty acids like palmitic acid, unsaturated fatty acids, as well as residual catalysts and solvents.[1] These impurities can alter the physical and chemical properties of the this compound, affecting its performance in final formulations.[2]
Comparative Analysis of this compound from Different Suppliers
To illustrate the evaluation process, we present hypothetical data from the analysis of this compound samples from three commercial suppliers:
-
Supplier A: High-Purity Grade (stated purity >99%)
-
Supplier B: Standard Grade (stated purity ≥95%)
-
Supplier C: Technical Grade (stated purity ~90%)
The following table summarizes the experimental results for key purity parameters.
| Parameter | Method | Supplier A (>99%) | Supplier B (≥95%) | Supplier C (~90%) | Acceptance Criteria |
| Physical Appearance | Visual Inspection | White, crystalline powder | White, fine powder | Off-white, waxy flakes | White to off-white solid |
| Melting Point (°C) | DSC/Melting Point Apparatus | 69.5 - 70.5 | 68.0 - 70.0 | 65.5 - 69.0 | 69-71°C for pure this compound[2] |
| Acid Value (mg KOH/g) | Titration | 200.5 | 198.0 | 195.5 | 195 - 209[3] |
| Iodine Value (g I₂/100g) | Titration | 0.2 | 1.5 | 3.8 | < 4.0[4] |
| Fatty Acid Composition (%) | Gas Chromatography (GC) | ||||
| This compound (C18:0) | 99.2 | 95.5 | 90.1 | Conforms to stated purity | |
| Palmitic Acid (C16:0) | 0.6 | 4.1 | 8.5 | Report value | |
| Oleic Acid (C18:1) | <0.1 | 0.2 | 1.0 | Report value | |
| Other Fatty Acids | 0.1 | 0.2 | 0.4 | Report value | |
| Heavy Metals (ppm) | ICP-MS | <5 | <10 | <20 | As per pharmacopeia standards |
Experimental Workflow
The evaluation of this compound purity follows a systematic workflow, from initial physical characterization to detailed chemical and instrumental analysis. The following diagram illustrates the logical progression of these experiments.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are the protocols for the key experiments cited in this guide.
1. Melting Point Determination (Differential Scanning Calorimetry - DSC)
This method determines the melting temperature and range of the this compound sample, which are indicative of its purity.[5]
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, typically 2-10°C/min, from a temperature below the expected melting point (e.g., 30°C) to a temperature above it (e.g., 90°C).[6]
-
Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.
-
2. Acid Value Titration
The acid value is a measure of the free fatty acids present in the sample.[2] A higher acid value can indicate a greater level of impurities or degradation.[2]
-
Reagents:
-
Ethanol (95%), neutralized.
-
0.1 M Potassium Hydroxide (KOH) solution, standardized.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample into a flask.
-
Add 50 mL of neutralized ethanol and warm gently to dissolve the sample.[4]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M KOH until a faint pink color persists for at least 30 seconds.[4]
-
Calculate the acid value using the formula: Acid Value = (V * N * 56.1) / W, where V is the volume of KOH solution used (in mL), N is the normality of the KOH solution, and W is the weight of the sample (in g).
-
3. Iodine Value Determination
The iodine value quantifies the degree of unsaturation in the this compound sample.[3] As a saturated fatty acid, pure this compound should have a very low iodine value.[3]
-
Reagents:
-
Carbon tetrachloride or chloroform.
-
Iodine monochloride solution (Wijs solution).
-
Potassium iodide (KI) solution (15%).
-
0.1 M Sodium thiosulfate solution, standardized.
-
Starch indicator solution.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the sample (e.g., 0.2 g) into a dry iodine flask.[4]
-
Dissolve the sample in 10 mL of carbon tetrachloride.[4]
-
Add 20 mL of iodine monochloride solution, stopper the flask, and let it stand in the dark for 30 minutes.[4]
-
Add 15 mL of KI solution and 100 mL of water.[4]
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution, adding starch indicator towards the end of the titration (when the solution becomes pale yellow).
-
Perform a blank titration under the same conditions.
-
Calculate the iodine value using the formula: Iodine Value = [(B - S) * N * 12.69] / W, where B is the volume of titrant for the blank (in mL), S is the volume of titrant for the sample (in mL), N is the normality of the sodium thiosulfate solution, and W is the weight of the sample (in g).
-
4. Gas Chromatography (GC) for Fatty Acid Composition
GC is a powerful technique for separating and quantifying the individual fatty acids in the sample, providing a detailed purity profile.[3]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Sample Preparation (Methylation):
-
Fatty acids are typically converted to their more volatile methyl esters before GC analysis. A common method involves reaction with boron trifluoride in methanol.[7]
-
Dissolve about 100 mg of the this compound sample in a flask with 5 mL of boron trifluoride-methanol solution.[7]
-
Boil under reflux for 10 minutes.[7]
-
Add heptane and continue to reflux.[7]
-
After cooling, add a saturated sodium chloride solution, shake, and allow the layers to separate.[7]
-
The upper heptane layer containing the fatty acid methyl esters is collected for injection.[7]
-
-
GC Conditions:
-
Column: A polar capillary column (e.g., wax-type).
-
Oven Temperature: Programmed temperature gradient (e.g., initial temperature of 70°C, ramped to 240°C).
-
Injector and Detector Temperature: Typically 220°C and 260°C, respectively.[7]
-
Carrier Gas: Helium or nitrogen.
-
Injection: Splitless injection.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the fatty acid methyl esters by comparing their retention times with those of a standard mixture of fatty acid methyl esters.
-
Quantify the percentage of each fatty acid by peak area normalization.
-
5. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metals
This technique is used to detect and quantify trace amounts of heavy metal impurities.
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer.
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Digest the sample using a mixture of nitric acid and hydrogen peroxide in a high-pressure digestion vessel.[4]
-
Dilute the digested sample to a known volume with deionized water.
-
-
Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
The instrument atomizes and ionizes the sample, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio.
-
Quantify the concentration of heavy metals by comparing the signal intensities to those of certified reference standards.
-
Conclusion
The comprehensive evaluation of this compound from different commercial suppliers is a critical step in ensuring the quality and consistency of research and product development. As the hypothetical data suggests, the stated purity grade generally correlates with the experimental findings. The high-purity grade from Supplier A shows a sharp melting point, low acid and iodine values, and a high percentage of this compound with minimal impurities. In contrast, the technical grade from Supplier C exhibits a broader melting range and higher levels of other fatty acids and impurities.
By employing a combination of physical, chemical, and advanced instrumental techniques, researchers can objectively assess the purity of this compound and select the most appropriate grade and supplier for their specific application. The detailed protocols provided in this guide offer a robust framework for conducting such an evaluation.
References
- 1. veeprho.com [veeprho.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. cavinresource.com [cavinresource.com]
- 4. sageoilllc.com [sageoilllc.com]
- 5. This compound, 98%, COA, Certificate of Analysis, 57-11-4, S 2595 [ottokemi.com]
- 6. madarcorporation.com [madarcorporation.com]
- 7. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of Stearic Acid in a Laboratory Setting
Stearic acid, a common saturated fatty acid, is generally considered non-hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, prudent laboratory practices and adherence to local regulations are essential for its proper disposal to ensure safety and environmental responsibility. This guide provides detailed procedures for the disposal of this compound for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood.[1][3] Although this compound is a combustible solid, it is stable under normal temperatures and pressures.[3]
Spill Management
In the event of a spill, all sources of ignition should be removed from the area.[4] The spilled solid material should be swept up and placed into a suitable, sealed container for disposal.[1][3] To prevent dust generation, the spilled material can be dampened with 60-70% ethanol before being transferred to a container.[4] The spill site should be thoroughly cleaned with soap and water after the material has been collected.[4]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[2][5] It is imperative to consult and comply with all federal, state, and local environmental regulations regarding chemical waste disposal.[3][6][7]
Step-by-Step Disposal Protocol:
-
Containerization: Collect waste this compound in a clearly labeled, sealed, and compatible container.[2][5][6] The label should prominently display "this compound Waste" and indicate any potential hazards. Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions.[6]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, bases, and reducing agents.[1][3]
-
Regulatory Compliance: Waste generators must determine if the chemical waste is classified as hazardous under local, regional, or national regulations to ensure complete and accurate classification.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.[8][9][10]
-
Do Not Dispose in Regular Trash: Unused or waste this compound should not be discarded in the general trash.
Quantitative Data
No specific quantitative data for disposal limits (e.g., concentration thresholds) were found in the provided search results. Researchers must consult their institution's specific guidelines and local regulatory requirements for any quantitative disposal limitations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. benchchem.com [benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. harwick.com [harwick.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nuvestchem.com [nuvestchem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Stearic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of stearic acid, a common saturated fatty acid used in a variety of applications. Adherence to these protocols will minimize risks and ensure safe operational conduct.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in powdered or molten form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Conditions for Use |
| Eyes/Face | Safety goggles or chemical safety glasses with side-shields.[1][2][3][4] | Required for all handling procedures to protect against dust particles and splashes of molten this compound. |
| Hands | Chemical-resistant gloves (e.g., nitrile). Heat-resistant gloves.[2] | Chemical-resistant gloves are necessary for handling solid this compound.[2] When working with molten this compound, heat-resistant gloves are required to prevent burns.[5] |
| Respiratory | Dust mask (e.g., N95) or respirator.[5][6] | Recommended when handling powdered this compound or when dust generation is likely, to prevent respiratory irritation.[5][6] |
| Body | Laboratory coat or other protective clothing. | To prevent skin contact with this compound.[2] |
Occupational Exposure Limits
To ensure a safe working environment, it is important to be aware of the occupational exposure limits for stearates.
| Organization | Exposure Limit (Time-Weighted Average) | Notes |
| ACGIH | 10 mg/m³ (Inhalable fraction) | For stearates, excluding those of toxic metals.[7] |
| ACGIH | 3 mg/m³ (Respirable fraction) | For stearates, excluding those of toxic metals.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.
Step-by-Step Handling Protocol:
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the container is properly labeled.
-
Storage : Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8] Keep containers tightly closed to prevent contamination and moisture absorption.[2][5] It should be stored separately from incompatible materials such as oxidizing agents, reducing agents, and bases.[2]
-
Preparation and Handling :
-
Spill Management :
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound.[2][6]
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound : Dispose of waste this compound in accordance with all applicable federal, state, and local regulations.[2][9] The waste should be placed in a suitable, sealed container.[2]
-
Contaminated Materials : Any materials, such as paper towels or absorbent pads, contaminated with this compound should also be placed in a sealed container and disposed of according to regulations.
-
Empty Containers : Empty containers may retain product residue and should be handled as if they were full.[2] They should be taken to an approved waste handling site for recycling or disposal.[9] Do not reuse empty containers.[10]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.
Caption: A flowchart illustrating the step-by-step process for safely handling this compound.
Caption: A decision tree for selecting the appropriate PPE based on the form of this compound.
References
- 1. stearic-acid.net [stearic-acid.net]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com [carlroth.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound Safety | Candeliss [candelisscandles.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. psgraw.com [psgraw.com]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
